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  • Product: 5-Amino-4,6-dimethyl-2-hydroxypyrimidine
  • CAS: 344249-04-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-Amino-4,6-dimethyl-2-hydroxypyrimidine

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 5-Amino-4,6-dimethyl-2-hydroxypyrimidine (CAS 344249-04...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Amino-4,6-dimethyl-2-hydroxypyrimidine (CAS 344249-04-3), a substituted pyrimidine with potential applications in medicinal chemistry and drug discovery. Given the limited availability of data for this specific compound, this document synthesizes information from closely related analogs and general principles of pyrimidine chemistry to offer a robust resource for researchers.

Core Chemical Identity and Physicochemical Properties

5-Amino-4,6-dimethyl-2-hydroxypyrimidine belongs to the aminopyrimidine class of heterocyclic compounds. The pyrimidine core is a fundamental building block in numerous biologically active molecules, including nucleobases. The presence of amino, hydroxyl, and methyl groups on the pyrimidine ring suggests a molecule with diverse chemical reactivity and potential for forming various intermolecular interactions, making it an interesting scaffold for further chemical exploration.

It is important to note the potential for tautomerism in hydroxypyrimidines. The "2-hydroxy" form can exist in equilibrium with its keto tautomer, 2-pyrimidinone. For the closely related analog, 2-amino-5,6-dimethyl-4-hydroxypyrimidine (CAS 3977-23-9), both the 1H-keto and 3H-keto tautomers have been observed in the solid state[1]. This phenomenon is crucial for understanding the compound's reactivity and its interactions with biological targets.

Table 1: Physicochemical Properties of 5-Amino-4,6-dimethyl-2-hydroxypyrimidine and its Analog

PropertyValueSource/Comment
CAS Number 344249-04-3Target Compound
Molecular Formula C₆H₉N₃OBased on the structure.
Molecular Weight 139.16 g/mol Calculated from the molecular formula.[2][3]
Appearance White to off-white powder/solidTypical appearance for similar pyrimidine derivatives.[4]
Melting Point >300 °CFor the analog 2-Amino-5,6-dimethyl-4-hydroxypyrimidine (CAS 3977-23-9), a melting point of 333-337 °C is reported.[2] High melting points are characteristic of pyrimidines with hydrogen bonding capabilities.
Solubility Data not availableExpected to have some solubility in polar organic solvents like DMSO and methanol, and limited solubility in water.
pKa Data not availableThe amino and hydroxyl groups will confer both acidic and basic properties.

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway: Principal Synthesis

A likely synthetic route would involve the reaction of an appropriately substituted β-dicarbonyl compound, such as 3-amino-2,4-pentanedione, with guanidine carbonate. The amino group at the 3-position of the pentanedione would lead to the desired 5-amino substitution on the resulting pyrimidine ring.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 3-Amino-2,4-pentanedione 3-Amino-2,4-pentanedione Condensation Condensation Reaction 3-Amino-2,4-pentanedione->Condensation Guanidine_Carbonate Guanidine Carbonate Guanidine_Carbonate->Condensation Target_Compound 5-Amino-4,6-dimethyl- 2-hydroxypyrimidine Condensation->Target_Compound Base catalyst (e.g., NaOEt) Heat

Experimental Protocol (Hypothetical)
  • Reactant Preparation: Dissolve 3-amino-2,4-pentanedione and guanidine carbonate in a suitable solvent, such as ethanol.

  • Reaction Initiation: Add a base, for instance, sodium ethoxide, to the mixture to catalyze the condensation reaction.

  • Reaction Conditions: Heat the reaction mixture under reflux for several hours. The progress of the reaction should be monitored by an appropriate technique like Thin Layer Chromatography (TLC).

  • Product Isolation: Upon completion, cool the reaction mixture to allow the product to precipitate.

  • Purification: Collect the solid product by filtration, wash with a cold solvent to remove impurities, and then recrystallize from a suitable solvent system to obtain the pure 5-Amino-4,6-dimethyl-2-hydroxypyrimidine.

Spectral Characterization (Predicted and Analog-Based)

While experimental spectral data for CAS 344249-04-3 is not available, we can predict the expected spectral features based on the structure and data from similar compounds. For instance, 1H and 13C NMR data for 2-Amino-5-methylpyrimidine-4,6-diol provides a useful reference[5].

Table 2: Predicted and Analog-Based Spectral Data

TechniquePredicted/Analog DataInterpretation
¹H NMR Signals for two non-equivalent methyl groups, an amino group proton signal, and a hydroxyl group proton signal.The chemical shifts of the methyl groups would be influenced by their position on the pyrimidine ring. The amino and hydroxyl protons would likely appear as broad singlets and their chemical shifts could be concentration and solvent-dependent.
¹³C NMR Resonances for the two methyl carbons, and four distinct aromatic carbons of the pyrimidine ring.The chemical shifts of the ring carbons would be indicative of the electronic effects of the amino, hydroxyl, and methyl substituents.
IR Spectroscopy Characteristic peaks for N-H stretching (amino group), O-H stretching (hydroxyl group), C-H stretching (methyl groups), C=N and C=C stretching (pyrimidine ring).The presence of these functional groups can be confirmed by their characteristic absorption bands.
Mass Spectrometry Molecular ion peak (M+) at m/z = 139.16.Fragmentation patterns would likely involve the loss of methyl groups or other small neutral molecules.

Biological Activity and Potential Applications

The pyrimidine scaffold is a well-established pharmacophore in drug discovery, with derivatives exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties[6]. The 5-aminopyrimidine motif, in particular, is a versatile building block for the synthesis of various biologically active molecules[6].

Studies on substituted 5-aminopyrimidines have highlighted their potential as antioxidants, which may have implications in the treatment of diseases related to oxidative stress[1]. The specific substitution pattern of 5-Amino-4,6-dimethyl-2-hydroxypyrimidine could modulate its biological activity. The amino group at the 5-position is a key site for further functionalization to explore structure-activity relationships.

G cluster_core Core Scaffold cluster_applications Potential Applications Core 5-Amino-4,6-dimethyl- 2-hydroxypyrimidine Anticancer Anticancer Agents Core->Anticancer Scaffold for SAR studies Antimicrobial Antimicrobial Agents Core->Antimicrobial Modification of functional groups Antioxidant Antioxidant Therapies Core->Antioxidant Based on related 5-aminopyrimidines Kinase_Inhibitors Kinase Inhibitors Core->Kinase_Inhibitors Privileged scaffold in drug discovery

Safety and Handling

A specific Safety Data Sheet (SDS) for 5-Amino-4,6-dimethyl-2-hydroxypyrimidine (CAS 344249-04-3) is not available. However, based on the SDS for the related compound 2-Amino-4,6-dimethylpyrimidine, the following precautions should be observed[7]:

  • General Handling: Avoid contact with skin and eyes. Do not breathe dust. Handle in a well-ventilated area.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.

  • In case of contact:

    • Skin: Wash off with soap and plenty of water.

    • Eyes: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

    • Ingestion: Rinse mouth with water. Do not induce vomiting.

    • Inhalation: Move the person into fresh air.

Conclusion and Future Directions

5-Amino-4,6-dimethyl-2-hydroxypyrimidine represents a promising, yet underexplored, chemical entity. Its structural features suggest significant potential as a scaffold in the development of novel therapeutic agents. The lack of comprehensive experimental data underscores the need for further research to fully characterize its physicochemical properties, develop optimized synthesis protocols, and evaluate its biological activity profile. This guide, by consolidating available information on closely related structures, provides a foundational resource to stimulate and support such future investigations.

References

  • Hall, V. M., Bertke, J. A., & Swift, J. A. (2016). Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one. Acta Crystallographica Section C: Structural Chemistry, 72(Pt 6), 460–464. Available at: [Link]

  • Jansa, P., Džubák, P., & Hajdúch, M. (2014). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Molecules, 19(8), 12593-12612. Available at: [Link]

  • LookChem. (n.d.). 2-AMINO-5,6-DIMETHYL-4-HYDROXYPYRIMIDINE. Retrieved February 15, 2026, from [Link]

  • Jansa, P., & Slouka, J. (2014). 5-Substituted 2-amino-4, 6-dihydroxypyrimidines and 2-amino-4, 6-dichloropyrimidines: Synthesis and inhibitory effects on immune-activated nitric oxide production. ResearchGate. Available at: [Link]

  • Procházková, E., Jansa, P., Dračínský, M., Holý, A., & Mertlíková-Kaiserová, H. (2012). Determination of the antioxidative activity of substituted 5-aminopyrimidines. Free Radical Research, 46(1), 61-67. Available at: [Link]

Sources

Exploratory

Tautomerism in 2-Hydroxy-5-aminopyrimidine Derivatives: A Technical Guide for Drug Development Professionals

Abstract Derivatives of 2-hydroxy-5-aminopyrimidine are of significant interest in medicinal chemistry due to their structural resemblance to nucleobases, rendering them valuable scaffolds in drug design. A profound comp...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Derivatives of 2-hydroxy-5-aminopyrimidine are of significant interest in medicinal chemistry due to their structural resemblance to nucleobases, rendering them valuable scaffolds in drug design. A profound comprehension of their tautomeric behavior is paramount, as the predominant tautomer under physiological conditions dictates the molecule's shape, hydrogen bonding capabilities, and ultimately, its interaction with biological targets. This technical guide provides an in-depth exploration of the tautomeric landscape of 2-hydroxy-5-aminopyrimidine, also known as 5-aminouracil. We will delve into the synthetic routes, structural elucidation methodologies, and the intricate factors governing the equilibrium between its various tautomeric forms. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of Tautomerism in Pyrimidine Scaffolds

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications in drug discovery. For heterocyclic compounds like pyrimidine derivatives, prototropic tautomerism, involving the migration of a proton, is particularly prevalent. The resulting tautomers can exhibit distinct physicochemical properties, including pKa, lipophilicity, and hydrogen bonding patterns, which in turn modulate their pharmacokinetic and pharmacodynamic profiles.

2-Hydroxy-5-aminopyrimidine can exist in several tautomeric forms, primarily through keto-enol and amino-imino tautomerization. The equilibrium between these forms is subtle and can be significantly influenced by the surrounding environment, including solvent polarity and pH.[1] An accurate characterization of the dominant tautomeric species is therefore not merely an academic exercise but a critical step in structure-activity relationship (SAR) studies and rational drug design.

The Tautomeric Landscape of 2-Hydroxy-5-aminopyrimidine (5-Aminouracil)

The principal tautomeric equilibria for 2-hydroxy-5-aminopyrimidine involve the interplay between lactam-lactim and amino-imino forms. The most stable and biologically relevant tautomer is generally considered to be the diketo-amino form (5-aminouracil).

Diagram 1: Tautomeric Equilibria of 2-Hydroxy-5-aminopyrimidine

A simplified representation of the main tautomeric forms of 2-hydroxy-5-aminopyrimidine.

Synthesis of 2-Hydroxy-5-aminopyrimidine (5-Aminouracil)

A reliable and scalable synthesis of 5-aminouracil is crucial for its application in drug discovery programs. A well-established method involves the reduction of 5-nitrouracil, which can be synthesized from uracil.

Synthesis of 5-Nitrouracil

5-Nitrouracil can be prepared by the nitration of uracil. For efficiency, this can be performed directly on the reaction mixture from the synthesis of uracil.[2]

Reduction of 5-Nitrouracil to 5-Aminouracil

The reduction of the nitro group to an amine is a critical step. While various reducing agents can be employed, sodium hydrosulfite has been found to be a convenient and effective reagent for this transformation.[2][3]

Experimental Protocol: Synthesis of 5-Aminouracil

Materials:

  • 5-Nitrouracil

  • Concentrated Ammonia Solution

  • Sodium Hydrosulfite

  • Deionized Water

Procedure:

  • Suspend 15.7 g of 5-nitrouracil in a solution of 10 mL of concentrated ammonia in 250 mL of water.

  • While stirring, add 75 g of technical sodium hydrosulfite in portions. The reaction is exothermic and may proceed with some vigor.

  • After the addition is complete, heat the mixture to boiling.

  • Add 10 mL of concentrated ammonia and cool the reaction mixture in an ice bath.

  • The product, 5-aminouracil, will precipitate as colorless, silky needles.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Expected yield: Approximately 9.2 g (73%).[2]

Structural Elucidation and Tautomer Identification

A combination of spectroscopic and analytical techniques is essential to unequivocally identify the predominant tautomeric form of 2-hydroxy-5-aminopyrimidine in both the solid state and in solution.

X-ray Crystallography: The Solid-State Perspective

Single-crystal X-ray diffraction provides definitive evidence of the molecular structure in the solid state.[4] For 5-aminouracil, crystallographic studies have confirmed that the diketo-amino tautomer is the dominant form in the crystalline state.[5] The crystal structure reveals a network of intermolecular hydrogen bonds, which play a crucial role in stabilizing this particular tautomer.[5]

NMR Spectroscopy: Probing Tautomerism in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for studying tautomeric equilibria in solution.[6] The chemical shifts of both protons (¹H NMR) and carbon atoms (¹³C NMR) are highly sensitive to the electronic environment, which differs significantly between tautomers.

Key Observables in NMR for Tautomer Analysis:

  • ¹H NMR: The chemical shifts of labile protons (N-H and O-H) and aromatic protons can distinguish between tautomers. Broadening of these signals can indicate exchange between tautomeric forms.

  • ¹³C NMR: The chemical shifts of carbonyl carbons (in keto forms) are significantly different from those of enolic carbons (in enol forms), providing a clear diagnostic tool.

  • Quantitative Analysis: The relative integration of signals corresponding to each tautomer allows for the determination of the equilibrium constant (KT).[7]

Experimental Protocol: NMR Analysis of Tautomeric Equilibrium
  • Sample Preparation: Prepare solutions of 5-aminouracil (typically 5-10 mg/mL) in a range of deuterated solvents with varying polarities (e.g., DMSO-d₆, CD₃OD, D₂O, CDCl₃).

  • ¹H NMR Acquisition: Acquire ¹H NMR spectra for each solution at a constant temperature (e.g., 298 K). Ensure a sufficient relaxation delay to obtain accurate integrations.

  • ¹³C NMR Acquisition: Acquire proton-decoupled ¹³C NMR spectra for each solution.

  • Signal Assignment: Assign the resonances in both ¹H and ¹³C spectra to the respective tautomers. This may require 2D NMR experiments (e.g., HSQC, HMBC) and comparison with data from related compounds or computational predictions.

  • Equilibrium Constant Calculation: Determine the mole fraction of each tautomer from the integration of well-resolved, non-exchangeable proton signals in the ¹H NMR spectrum. Calculate the tautomeric equilibrium constant (KT) for each solvent.

Diagram 2: Experimental Workflow for NMR Tautomer Analysis

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_result Result prep Dissolve 5-aminouracil in various deuterated solvents (e.g., DMSO-d6, CD3OD, D2O) acq_1h Acquire 1H NMR Spectra prep->acq_1h acq_13c Acquire 13C NMR Spectra acq_1h->acq_13c acq_2d Acquire 2D NMR Spectra (HSQC, HMBC) if needed acq_13c->acq_2d assign Assign Signals to Respective Tautomers acq_2d->assign integrate Integrate Non-Exchangeable Proton Signals assign->integrate calc_kt Calculate Tautomeric Equilibrium Constant (KT) integrate->calc_kt result Dominant Tautomer and KT in Different Solvents calc_kt->result

A systematic approach to characterizing tautomeric equilibria using NMR spectroscopy.

UV-Vis Spectroscopy: A Complementary Technique

UV-Vis spectroscopy can also be employed to study tautomeric equilibria, as different tautomers possess distinct chromophores and thus exhibit different absorption maxima (λmax). The position and intensity of the absorption bands are sensitive to solvent polarity.

Experimental Protocol: UV-Vis Analysis of Tautomerism
  • Sample Preparation: Prepare a stock solution of 5-aminouracil in a suitable solvent (e.g., methanol). Prepare a series of dilutions in various solvents of differing polarities.[8]

  • Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-400 nm), using the respective solvent as a blank.

  • Data Analysis: Identify the λmax for each tautomer. The relative intensities of the absorption bands can be used to estimate the tautomeric ratio.

Computational Chemistry: Predicting Tautomer Stability

In silico methods are invaluable for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental data. Quantum mechanical calculations can provide insights into the gas-phase energies of different tautomers, and solvent effects can be modeled using continuum or explicit solvent models.

Computational Workflow for Tautomer Analysis
  • Tautomer Enumeration: Generate all possible tautomers of 2-hydroxy-5-aminopyrimidine.

  • Geometry Optimization: Perform geometry optimization for each tautomer using a suitable level of theory (e.g., Density Functional Theory with a basis set like B3LYP/6-31G*).

  • Energy Calculation: Calculate the single-point energies of the optimized structures at a higher level of theory to obtain more accurate relative energies.

  • Solvation Modeling: Incorporate the effects of different solvents using a Polarizable Continuum Model (PCM) or by including explicit solvent molecules in the calculation.

  • Thermodynamic Analysis: Calculate the Gibbs free energies of the tautomers to predict their relative populations at a given temperature.

Diagram 3: Computational Workflow for Tautomer Stability Prediction

computational_workflow start Input Molecular Structure (2-Hydroxy-5-aminopyrimidine) enumerate Enumerate all possible tautomers start->enumerate geom_opt Geometry Optimization for each tautomer (e.g., DFT B3LYP/6-31G*) enumerate->geom_opt energy_calc Single-Point Energy Calculation (Higher level of theory) geom_opt->energy_calc solvation Incorporate Solvent Effects (e.g., PCM) energy_calc->solvation thermo Calculate Gibbs Free Energies solvation->thermo end Predict Relative Tautomer Stabilities and Equilibrium Constants thermo->end

A typical in silico workflow for the theoretical investigation of tautomerism.

Factors Influencing Tautomeric Equilibrium

The delicate balance between tautomers is influenced by a variety of factors:

  • Solvent Polarity: Polar, protic solvents tend to favor the more polar lactam forms through hydrogen bonding.[1]

  • pH: The ionization state of the molecule can significantly alter the tautomeric preference.

  • Substituents: Electron-donating or -withdrawing groups on the pyrimidine ring can modulate the acidity/basicity of the N-H and O-H protons, thereby shifting the equilibrium.

  • Temperature: Changes in temperature can affect the Gibbs free energy difference between tautomers, leading to a shift in the equilibrium position.

Quantitative Data Summary

The following tables provide representative spectroscopic data for the predominant tautomer of 5-aminouracil and related compounds. This data can serve as a reference for experimental analysis.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

Proton5-Aminouracil (Predicted)5-Fluorouracil[9]
H-6~7.0-7.57.86
N1-H~10.5-11.011.2
N3-H~10.0-10.511.8
NH₂~5.0-6.0-

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

Carbon5-Aminouracil (Predicted)5-Fluorouracil[9]
C-2~150-155149.8
C-4~160-165157.9
C-5~95-105139.7 (JC-F = 225 Hz)
C-6~135-140129.8 (JC-F = 30 Hz)

Table 3: Representative UV-Vis Absorption Maxima (λmax, nm)

CompoundSolventλmax (nm)Reference
5-FluorouracilWater~265[10]
2-Hydroxypyridine (Lactim)Water223[11]
2-Pyridone (Lactam)Water294[11]

Conclusion and Future Directions

A thorough understanding and characterization of the tautomerism of 2-hydroxy-5-aminopyrimidine derivatives are indispensable for the successful design and development of novel therapeutics. The interplay of synthesis, spectroscopy, and computational chemistry provides a powerful toolkit for elucidating the dominant tautomeric forms and their behavior in different environments. Future work in this area will likely focus on the development of more accurate and efficient computational models for predicting tautomeric equilibria in complex biological systems and the use of advanced spectroscopic techniques, such as 2D IR spectroscopy, to probe the dynamics of tautomeric interconversion in real-time.

References

  • Price, S. L., et al. (2018). The Crystal Structure of 5-Aminouracil and the Ambiguity of Alternative Polymorphs. UCL Discovery. Available at: [Link]

  • Rowan. (n.d.). Tautomer Search. Rowan Documentation. Available at: [Link]

  • Bogert, M. T., & Davidson, D. (1933). The Preparation of 5-Aminouracil and of Some of its Derivatives. Journal of the American Chemical Society, 55(4), 1667-1669. Available at: [Link]

  • Aly, A. A., et al. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances. Available at: [Link]

  • Rowan. (2024, March 28). Tautomer and Conformer Workflows Now Available. Rowan Newsletter. Available at: [Link]

  • El-Gazzar, A. B. A., et al. (2016). Synthesis, reactivity, and biological activity of 5-aminouracil and its derivatives. Molecular Diversity, 20(1), 153-183. Available at: [Link]

  • Chen, Y., et al. (2022). A Hybrid Quantum Chemistry-Quantum Computation Workflow for Tautomer Prediction. arXiv. Available at: [Link]

  • Gora, R. W., et al. (2012). Vibrational spectra (Infra Red and Raman) of uracil and 5-aminouracil. ResearchGate. Available at: [Link]

  • Gora, R. W., et al. (2012). Combinatorial–computational–chemoinformatics (C3) approach to finding and analyzing low-energy tautomers. PMC. Available at: [Link]

  • Rowan. (n.d.). Running Rowan's Tautomer Search Workflow. Rowan Documentation. Available at: [Link]

  • Aly, A. A., et al. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances. Available at: [Link]

  • Bednarek, E., et al. (1999). Theoretical and experimental 1H, 13C, 15N, and 17O NMR spectra of 5-nitro, 5-amino, and 5-carboxy uracils. Journal of Molecular Structure. Available at: [Link]

  • Bomzon, B., et al. (2020). A dielectric and spectrophotometric study of the tautomerization of 2-hydroxypyridine and 2-mercaptopyridine in water. RSC Publishing. Available at: [Link]

  • Kumar, V., et al. (2022). A DFT study of vibrational spectra of 5-chlorouracil with molecular structure, HOMO–LUMO, MEPs/ESPs and thermodynamic properties. PMC. Available at: [Link]

  • Chen, Y., et al. (2016). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. PMC. Available at: [Link]

  • Kaljurand, I., et al. (2010). Synthesis of the acridine-labelled 5-aminouracil PNA monomer. ResearchGate. Available at: [Link]

  • University of California, Los Angeles. (n.d.). Ultra-violet and visible spectroscopy. UCLA Chemistry and Biochemistry. Available at: [Link]

  • Walsh Medical Media. (n.d.). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Walsh Medical Media. Available at: [Link]

  • Claramunt, R. M., et al. (2014). NMR as a Tool for Studying Rapid Equilibria: Tautomerism. Bentham Science. Available at: [Link]

  • Google Patents. (n.d.). CN102127022A - Method for synthesizing 2-amino-4,6-dichloro-5-formamido pyrimidine.
  • Arizona State University. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. ASU Core Research Facilities. Available at: [Link]

  • Hansen, P. E. (2022). Tautomerism Detected by NMR. Encyclopedia.pub. Available at: [Link]

  • Kola, S. R. (2013, December 24). How to do a reduction of 4,6 dichloro-5-nitro pyrimidine to 4,6 dichloro-5-amino pyrimidine?. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). US4476306A - Method of preparing 2,4-dihydroxypyrimidine.
  • DiVerdi, J. A. (n.d.). EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. Colorado State University. Available at: [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Chemistry Steps. Available at: [Link]

  • Farquhar, D., et al. (2009). Surface-enhanced Raman Spectral Measurements of 5-Fluorouracil in Saliva. PMC. Available at: [Link]

  • European Patent Office. (n.d.). EP2307355B1 - Novel synthesis of substituted 4-amino-pyrimidines. Available at: [Link]

  • Smith, D. L., & Elving, P. J. (1962). Electrochemical reduction of pyrimidine, cytosine and related compounds: Polarography and macroscale electrolysis. OSTI.GOV. Available at: [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Wikipedia. Available at: [Link]

  • Google Patents. (n.d.). CN102399194A - Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate.
  • G. R. Fulmer, et al. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]

  • University of Cambridge. (n.d.). Chemical shifts. University of Cambridge. Available at: [Link]

  • Lee, N. (2014, June 25). UV Vis Sample Prep and Operation. YouTube. Available at: [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Wikipedia. Available at: [Link]

  • Eckert, S., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. PMC. Available at: [Link]

  • Church, D. L., et al. (1990). Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1 in Clostridium pasteurianum. Journal of Antimicrobial Chemotherapy. Available at: [Link]

  • Holland, D. M. P., et al. (2013). Tautomerism in cytosine and uracil: a theoretical and experimental X-ray absorption and resonant auger study. PubMed. Available at: [Link]

  • Reich, H. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Available at: [Link]

  • Henderson, J. P., et al. (2001). Reverse-phase HPLC analysis (A), UV absorption spectrum (B), and mass... ResearchGate. Available at: [Link]

  • Al-Ostath, A., et al. (2022). Interaction study of 5- Fluorouracil with Bovine serum albumin by UV-Visible spectrophotometry. World Journal of Biology Pharmacy and Health Sciences. Available at: [Link]

  • dos Santos, M. M., et al. (2004). UV-Vis spectra of 5-fluorouracil aqueous solution, Ag colloid, Ag film... ResearchGate. Available at: [Link]

Sources

Foundational

5-Amino-4,6-dimethyl-2-hydroxypyrimidine molecular weight and formula

An In-Depth Technical Guide to 5-Amino-4,6-dimethyl-2-hydroxypyrimidine Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 5-Amino-4,6-dimethyl-2-hydroxypyrimid...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Amino-4,6-dimethyl-2-hydroxypyrimidine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 5-Amino-4,6-dimethyl-2-hydroxypyrimidine, a heterocyclic organic compound of significant interest to the scientific community. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents and biologically active molecules.[1] This document delineates the fundamental molecular characteristics, predicted spectroscopic properties, and potential synthetic pathways for 5-Amino-4,6-dimethyl-2-hydroxypyrimidine. Furthermore, it explores the established applications of structurally related aminopyrimidine derivatives in drug discovery and agrochemical development, offering insights for researchers, scientists, and professionals in the field. While specific experimental data for this particular isomer is not as prevalent as for its analogs, this guide synthesizes foundational chemical principles and data from related compounds to provide a robust technical profile.

Core Molecular Identity and Properties

5-Amino-4,6-dimethyl-2-hydroxypyrimidine belongs to the aminopyrimidine class of compounds, characterized by a pyrimidine ring substituted with amino, methyl, and hydroxyl functional groups. The precise arrangement of these groups dictates its chemical reactivity, physical properties, and potential biological activity. Like many hydroxypyrimidines, it can exist in tautomeric forms, primarily as the 2-hydroxypyrimidine form or its 2-pyrimidinone keto form.

The fundamental properties of this compound are summarized below. The molecular formula and weight are identical to its isomers, such as 2-Amino-5,6-dimethyl-4-hydroxypyrimidine.[2][3]

PropertyValueSource(s)
Molecular Formula C₆H₉N₃O[2][3]
Molecular Weight 139.16 g/mol [2][3]
IUPAC Name 5-amino-4,6-dimethylpyrimidin-2-ol-
Canonical SMILES CC1=C(N)C(=O)NC(=N1)C-
InChI Key (Predicted)-
Appearance (Predicted) White to off-white solid[4]
pKa (Predicted) ~5.1 (for related structures)[4]

Synthesis Strategies for the Pyrimidine Core

A plausible synthetic route would involve the condensation of a β-dicarbonyl compound (or a functional equivalent) with urea or a urea derivative.

Conceptual Experimental Protocol: Three-Component Condensation
  • Reactant Selection : The synthesis would conceptually start with 2-amino-3-oxobutanamide (or a related precursor that can provide the necessary C4-C5-C6 fragment with the amino group at C5 and methyl groups at C4 and C6) and urea.

  • Reaction Setup : The chosen reactants are dissolved in a suitable solvent, typically an alcohol like ethanol.

  • Catalysis : An acid catalyst (e.g., sulfuric acid or a Lewis acid) is added to the mixture to facilitate the condensation and subsequent cyclization.[6]

  • Reaction Conditions : The mixture is heated under reflux for several hours. The progress of the reaction is monitored using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).[5]

  • Isolation and Purification : Upon completion, the reaction mixture is cooled, and the crude product is precipitated, often by pouring the mixture into ice water.[5] The resulting solid is collected by filtration, washed, and then purified, typically by recrystallization from a solvent like ethanol.

G cluster_reactants Starting Materials cluster_process Process cluster_product Product beta_keto_amide β-Keto Amide Derivative condensation Acid-Catalyzed Condensation & Cyclization beta_keto_amide->condensation urea Urea urea->condensation pyrimidine 5-Amino-4,6-dimethyl-2-hydroxypyrimidine condensation->pyrimidine Isolation & Purification

Caption: General workflow for pyrimidine synthesis.

Predicted Spectroscopic and Analytical Profile

Characterization of 5-Amino-4,6-dimethyl-2-hydroxypyrimidine would rely on standard spectroscopic techniques. The predicted spectral features are based on the functional groups present in its structure.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands that confirm the presence of its key functional groups.[7][8]

  • N-H Stretching : A broad band (or multiple sharp bands) in the region of 3300-3500 cm⁻¹ corresponding to the amino (-NH₂) group.

  • O-H/N-H Stretching : If the hydroxypyrimidine tautomer is present, a broad O-H stretch would appear around 3200-3600 cm⁻¹. In the pyrimidinone form, the amide N-H stretch would be visible in a similar region.

  • C-H Stretching : Absorptions just below 3000 cm⁻¹ for the methyl C-H bonds.

  • C=O Stretching : A strong absorption band around 1650-1700 cm⁻¹ would be a key indicator of the presence of the pyrimidinone (amide) tautomer.[8]

  • C=N and C=C Stretching : Aromatic ring stretches would appear in the 1400-1600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy would provide detailed structural information.[9]

  • ¹H NMR :

    • Methyl Protons : Two distinct singlets would be expected for the two methyl groups (-CH₃) at positions 4 and 6, likely in the δ 2.0-2.5 ppm range.

    • Amino Protons : A broad singlet for the amino (-NH₂) protons, with a chemical shift that can vary depending on solvent and concentration.

    • Amide/Hydroxyl Proton : A signal for the N-H (pyrimidinone) or O-H (hydroxypyrimidine) proton, which is also solvent-dependent and may exchange with D₂O.

  • ¹³C NMR :

    • Methyl Carbons : Signals for the two methyl carbons would appear in the upfield region (δ ~15-25 ppm).

    • Ring Carbons : Four distinct signals for the pyrimidine ring carbons, including a downfield signal for the carbonyl carbon (C2) if the pyrimidinone form predominates (δ > 160 ppm).

Mass Spectrometry (MS)

Electron Impact Mass Spectrometry (EI-MS) would confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of 139.16.[7] High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula C₆H₉N₃O.

Analytical Methodologies

For quantitative analysis, a sensitive and selective method such as High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) would be ideal.[10][11] This technique allows for the accurate determination of the compound in complex matrices, which is critical for pharmacokinetic studies in drug development or for quality control purposes.

Applications in Drug Discovery and Development

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry due to its presence in the nucleobases of DNA and RNA and its ability to participate in various biological interactions.[1][12] Consequently, pyrimidine derivatives are explored for a vast range of therapeutic applications.[13]

While direct biological data for 5-Amino-4,6-dimethyl-2-hydroxypyrimidine is limited, the broader class of substituted aminopyrimidines has demonstrated significant potential in several areas:

  • Anticancer Agents : Many kinase inhibitors used in oncology feature a 2-aminopyrimidine core, which acts as a bioisostere for adenine and binds to the ATP-binding site of kinases.[14]

  • Antimicrobial and Antiviral Agents : The pyrimidine structure is fundamental to numerous anti-infective drugs, including antibacterial, antifungal, and antiviral compounds.[1][12]

  • Anti-inflammatory Agents : Certain pyrimidine derivatives have been shown to inhibit the production of inflammatory mediators like nitric oxide (NO).[15]

  • Agrochemicals : Beyond medicine, aminopyrimidine derivatives are crucial intermediates in the synthesis of herbicides and pesticides.[14][16]

The development of a novel pyrimidine-based therapeutic would follow a structured workflow from initial screening to clinical trials.

G cluster_discovery Discovery & Preclinical cluster_clinical Clinical Development node_style1 node_style1 node_style2 node_style2 node_style3 node_style3 A Target Identification B High-Throughput Screening (HTS) A->B C Lead Optimization (SAR Studies) B->C D In Vivo Studies (Animal Models) C->D E Phase I (Safety) D->E F Phase II (Efficacy) E->F G Phase III (Large Scale) F->G H FDA Approval G->H

Caption: A typical drug discovery and development pipeline.

Conclusion

5-Amino-4,6-dimethyl-2-hydroxypyrimidine represents a molecule of high potential within the vast chemical space of pyrimidine derivatives. Its structural features—an amino group for hydrogen bonding, methyl groups for steric and electronic modulation, and a hydroxypyrimidine core for tautomerism and further functionalization—make it an attractive scaffold for synthetic and medicinal chemistry exploration. This guide has provided a foundational understanding of its molecular properties, plausible synthetic routes, and predicted analytical characteristics. By leveraging the extensive research on related aminopyrimidines, scientists and researchers can better design experiments to synthesize, characterize, and evaluate the biological potential of this and similar compounds, paving the way for new discoveries in medicine and beyond.

References

  • Bratek-Wiewiórowska, M. D., et al. (2015). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. PMC. Available at: [Link]

  • LookChem. (n.d.). 2-AMINO-5,6-DIMETHYL-4-HYDROXYPYRIMIDINE. Available at: [Link]

  • Supporting Information. (n.d.). acs.org. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Available at: [Link]

  • Jadhav, S. D., & Bhor, R. J. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. JACS Directory. Available at: [Link]

  • Bentham Science. (2010). One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide. Available at: [Link]

  • Shkurko, O. P., & Mamaev, V. P. (2016). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. ResearchGate. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-amino-2,4,6-trihydroxy-pyrimidine. Available at: [Link]

  • Google Patents. (n.d.). CN101279949A - Method for synthesizing 2-hydroxyl-4,6-dimethylpyrimidine.
  • Al-Ostoot, F. H., et al. (2024). Recent Advances in Pyrimidine-Based Drugs. PMC. Available at: [Link]

  • MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Available at: [Link]

  • MDPI. (2025). Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at T. Available at: [Link]

  • PubChem. (n.d.). 2-Hydroxy-4,6-dimethylpyrimidine. Available at: [Link]

  • Wikipedia. (n.d.). Cyanomethine. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Available at: [Link]

  • International Journal of Research Culture Society. (2017). Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. Available at: [Link]

  • International Journal of Engineering Research and Applications. (n.d.). FT-IR and FT-Raman spectral analysis of 2-amino – 4,6- dimethylpyrimidine. Available at: [Link]

  • Springer. (2022). Synthesis, 99mTc-labeling, in-vivo study and in-silico investigation of 6-amino-5-[(bis-(2-hydroxy-ethyl)-amino]methyl]2-methyl pyrimidin-4-ol as a novel cancer imaging probe. Available at: [Link]

Sources

Exploratory

Safety data sheet (SDS) for 5-amino-4,6-dimethyl-2-hydroxypyrimidine

This guide is structured as an advanced technical resource for researchers and drug development professionals. It moves beyond the standard Safety Data Sheet (SDS) format to provide a contextualized, logic-driven safety...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as an advanced technical resource for researchers and drug development professionals. It moves beyond the standard Safety Data Sheet (SDS) format to provide a contextualized, logic-driven safety architecture for 5-amino-4,6-dimethyl-2-hydroxypyrimidine .[1]

Advanced Handling, Synthesis Safety, and Toxicological Profiling[1]

Document Control:

  • Target Compound: 5-Amino-4,6-dimethyl-2-hydroxypyrimidine[1]

  • Synonyms: 5-Amino-4,6-dimethylpyrimidin-2-ol; 5-Amino-4,6-dimethyl-2(1H)-pyrimidinone[1]

  • Applicability: Pharmaceutical Intermediates, Heterocyclic Synthesis, Drug Discovery

  • Version: 2.0 (Technical Whitepaper)

Part 1: Chemical Identity & Physiochemical Profiling[1]

The Structural Context

This compound is a critical pyrimidine scaffold, often utilized as a pharmacophore in the development of sulfonamide antibiotics, antiviral agents, and kinase inhibitors. Unlike simple pyrimidines, the presence of the 5-amino group adjacent to the 4,6-dimethyl substituents and the 2-hydroxy moiety creates a unique electronic environment.[1]

Critical Tautomerism Note: Researchers must recognize that in the solid state and in neutral aqueous solution, this compound predominantly exists as the 2-oxo (lactam) tautomer (5-amino-4,6-dimethyl-2(1H)-pyrimidinone).[1] This impacts solubility profiles and nucleophilicity during synthesis.[1]

Physiochemical Data Matrix[1]
PropertyValue / CharacteristicExperimental Implication
Molecular Formula C₆H₉N₃OStoichiometry for reagent loading.[1]
Molecular Weight 139.16 g/mol Calculation basis.[1]
Appearance Off-white to pale yellow crystalline solidDiscoloration indicates oxidation of the amine.[1]
Melting Point >200°C (Decomposes)High lattice energy due to H-bonding (donor/acceptor).[1]
Solubility DMSO, DMF, Dilute Acid/BasePoor solubility in non-polar organics (DCM, Hexane).
pKa (Calculated) ~3.5 (N1), ~9.5 (OH/NH)Amphoteric nature; soluble in both 1M HCl and 1M NaOH.
CAS Registry Not widely listed (Analogous to 108-79-2 derivatives)Action: Verify batch-specific CoA.[1][2] Use structural analogs for read-across.

Part 2: Hazard Identification & Toxicology (GHS)[1]

Risk Assessment Logic

While specific LD50 data for this exact isomer is often proprietary, "Read-Across" methodology using the structural parent (2-Hydroxy-4,6-dimethylpyrimidine , CAS 108-79-2) and the 5-amino functional class suggests a distinct hazard profile.[1]

Primary Hazard: The 5-amino group significantly increases electron density, making the compound a potential contact allergen and irritant compared to the hydroxy-pyrimidine parent.[1]

GHS Classification (Derived)[1]
Hazard ClassCategoryHazard StatementSignal Word
Skin Irritation Cat. 2H315: Causes skin irritation.[1][3][4][5][6]WARNING
Eye Irritation Cat. 2AH319: Causes serious eye irritation.[3][4][5][6]WARNING
STOT - SE Cat. 3H335: May cause respiratory irritation.[3][4][5][6][7][8]WARNING
Sensitization Skin 1BH317: May cause an allergic skin reaction.WARNING

Precautionary Logic:

  • P261: Avoid breathing dust/fume.[3][4][7][8] (Fine powders of aminopyrimidines are potent respiratory irritants).[1]

  • P280: Wear protective gloves/eye protection.[4][8] (Nitrile rubber is recommended; Latex is permeable to some organic amines).[1]

Part 3: Safe Handling & Synthesis Workflow

Synthesis Safety Architecture

The synthesis of this compound typically involves the Nitration of 2-hydroxy-4,6-dimethylpyrimidine followed by Reduction .[1] This workflow introduces specific high-risk nodes.

Diagram 1: Synthesis & Hazard Control Flow This diagram maps the safety checkpoints during the generation of the target compound.

SynthesisSafety cluster_hazards Critical Control Points Start Precursor: 2-Hydroxy-4,6-dimethylpyrimidine Nitration Step 1: Nitration (HNO3 / H2SO4) Start->Nitration Exothermic Control Temp < 10°C Intermediate Intermediate: 5-Nitro-4,6-dimethyl-2-hydroxypyrimidine Nitration->Intermediate Quench into Ice Avoid Runaway Reduction Step 2: Reduction (H2/Pd-C or Fe/HCl) Intermediate->Reduction Hydrogenation Risk (Fire/Pressure) Product Target: 5-Amino-4,6-dimethyl-2-hydroxypyrimidine Reduction->Product Filtration (Pyrophoric Catalyst)

Caption: Figure 1: Critical Control Points (CCPs) in the synthesis pathway. Note the exotherm risk at Step 1 and pyrophoric catalyst handling at Step 2.

Handling Protocol: The "Closed-Loop" Standard

To maintain data integrity and safety, use the following protocol for weighing and transferring:

  • Engineering Controls: Handle only in a certified Fume Hood or Glove Box.

  • Anti-Static Measures: The dry powder may possess high static charge.[1] Use anti-static gun or ionizer bars during weighing to prevent dispersal.[1]

  • Solvent Compatibility:

    • Compatible: DMSO, Methanol, Water (pH dependent).

    • Incompatible: Strong Oxidizers (Peroxides, Permanganates) – Risk of N-oxide formation or violent decomposition.[1]

Part 4: Emergency Response & Waste Management[1]

Exposure Response Logic
  • Inhalation: Move to fresh air immediately. The amphoteric nature means it can irritate mucous membranes regardless of pH.[1]

  • Skin Contact: Wash with soap and water (do not use alcohol; it may increase transdermal absorption).

  • Eye Contact: Flush for 15 minutes. Note: The solid may be abrasive; do not rub eyes.[1]

Spill Cleanup Workflow

Diagram 2: Chemical Spill Response Logic Decision tree for managing solid vs. solution spills.

SpillResponse Spill Spill Detected Type State of Matter? Spill->Type Solid Dry Powder Type->Solid Liquid Solution (DMSO/MeOH) Type->Liquid ActionSolid 1. Dampen with inert oil/water mist 2. Scoop to avoid dust 3. Neutralize surface Solid->ActionSolid ActionLiquid 1. Absorb with Vermiculite 2. Do NOT use sawdust (Nitration risk) 3. Pack in hazardous waste drum Liquid->ActionLiquid Disposal Incineration (Nitrogen content) ActionSolid->Disposal ActionLiquid->Disposal

Caption: Figure 2: Differential response strategy. Note the prohibition of sawdust for amine/nitro-containing solutions to prevent fire hazards.[1]

Part 5: Storage & Stability[1]

  • Storage Condition: Store at 2-8°C (Refrigerated).

  • Atmosphere: Store under Argon or Nitrogen . The 5-amino group is susceptible to slow oxidation (browning) upon exposure to air.[1]

  • Shelf Life: Re-test purity every 12 months. Look for new peaks in HPLC at RRT ~0.8 (N-oxide impurity).[1]

References

  • PubChem. (n.d.).[1][9] Compound Summary: 2-Hydroxy-4,6-dimethylpyrimidine (Parent Scaffold).[1] National Library of Medicine.[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). (n.d.).[1] C&L Inventory: Pyrimidine derivatives hazard classification. Retrieved from [Link][1]

  • Brown, D. J. (1962). The Pyrimidines.[1][3][6][7][10] In The Chemistry of Heterocyclic Compounds (Vol. 16).[1] Wiley-Interscience.[1] (Authoritative text on pyrimidine tautomerism and reactivity).

Sources

Protocols & Analytical Methods

Method

Synthesis of 5-amino-4,6-dimethyl-2-hydroxypyrimidine from acetylacetone

Application Note: High-Purity Synthesis of 5-Amino-4,6-Dimethyl-2-Hydroxypyrimidine Executive Summary This application note details a robust, scalable three-step protocol for the synthesis of 5-amino-4,6-dimethyl-2-hydro...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 5-Amino-4,6-Dimethyl-2-Hydroxypyrimidine

Executive Summary

This application note details a robust, scalable three-step protocol for the synthesis of 5-amino-4,6-dimethyl-2-hydroxypyrimidine (also known as 5-amino-4,6-dimethylpyrimidin-2(1H)-one) starting from acetylacetone and urea . This specific pyrimidine scaffold is a critical intermediate in the synthesis of sulfonamide antibiotics, antiviral agents, and functionalized pteridines.[1]

The protocol is designed to maximize purity and yield while addressing common scale-up challenges, such as the management of exothermic nitration and the oxidative instability of the free amine product.

Reaction Pathway & Mechanism

The synthesis proceeds through three distinct chemical transformations:

  • Cyclocondensation: The acid-catalyzed condensation of acetylacetone (1,3-diketone) with urea (bis-nucleophile) to form the pyrimidine ring.

  • Electrophilic Aromatic Substitution (Nitration): Introduction of a nitro group at the C5 position.[1][2] This position is electronically activated by the electron-donating methyl groups and the hydroxyl/oxo tautomer.

  • Reduction: Conversion of the C5-nitro group to the primary amine using catalytic hydrogenation or chemical reduction.

Figure 1: Synthetic Route

ReactionScheme SM1 Acetylacetone (Pentane-2,4-dione) INT1 Step 1: Cyclization 4,6-Dimethyl-2- hydroxypyrimidine SM1->INT1 EtOH, HCl Reflux SM2 Urea SM2->INT1 EtOH, HCl Reflux INT2 Step 2: Nitration 4,6-Dimethyl-5-nitro- 2-hydroxypyrimidine INT1->INT2 HNO3, H2SO4 < 10°C PROD Step 3: Reduction 5-Amino-4,6-dimethyl- 2-hydroxypyrimidine INT2->PROD H2, Pd/C (or Na2S2O4)

Caption: Three-step synthetic pathway from acetylacetone to the target 5-aminopyrimidine.

Detailed Experimental Protocols

Step 1: Synthesis of 4,6-Dimethyl-2-hydroxypyrimidine (HCl Salt)

This step utilizes a modified Biginelli-type condensation.[1] The use of acid catalysis promotes the formation of the stable hydrochloride salt, which is easily purified by precipitation.

Reagents & Materials:

Reagent Equiv. Role
Acetylacetone 1.0 Substrate (1,3-Diketone)
Urea 1.1 Substrate (Bis-nucleophile)
Ethanol (Absolute) Solvent Reaction Medium

| Conc. HCl (37%) | 1.5 | Catalyst / Salt Formation |[1][3]

Protocol:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve Urea (1.1 equiv) in Ethanol (5 mL per gram of urea).

  • Addition: Add Acetylacetone (1.0 equiv) followed by Conc. HCl (1.5 equiv).[1] The reaction is slightly exothermic.[1]

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.

    • Checkpoint: Monitor by TLC (10% MeOH in DCM).[1] The starting material (acetylacetone) should disappear.[1]

  • Crystallization: Cool the reaction mixture slowly to 0–5°C in an ice bath. The hydrochloride salt of the product will precipitate as a white/off-white solid.

  • Isolation: Filter the solid and wash with cold ethanol (2x) and diethyl ether (1x) to remove unreacted diketone.

  • Drying: Dry under vacuum at 50°C.

    • Yield Expectation: 70–85%.[1]

    • Data: MP > 280°C (dec).[1][4]

Step 2: Nitration to 4,6-Dimethyl-5-nitro-2-hydroxypyrimidine

Safety Warning: This reaction is highly exothermic.[1] Temperature control is critical to prevent "runaway" nitration or oxidation of the methyl side chains.

Reagents & Materials:

Reagent Equiv. Role
Step 1 Product (HCl Salt) 1.0 Substrate
H2SO4 (Conc.) Solvent Solvent / Catalyst
HNO3 (Fuming, >90%) 1.2 Nitrating Agent

| Ice/Water | Excess | Quenching |[1]

Protocol:

  • Preparation: Place Conc. H2SO4 (3 mL per gram of substrate) in a jacketed reactor or flask cooled to 0°C.

  • Dissolution: Slowly add the Step 1 Product portion-wise, maintaining the internal temperature < 10°C. Stir until fully dissolved.

  • Nitration: Add Fuming HNO3 (1.2 equiv) dropwise via an addition funnel.[1]

    • Critical Process Parameter (CPP): Maintain internal temperature between 0°C and 5°C . Do not exceed 10°C. Higher temperatures favor side-chain oxidation (formation of oximes/aldehydes).

  • Reaction: Stir at 0–5°C for 1 hour, then allow to warm to room temperature (20–25°C) for 1 hour.

  • Quenching: Pour the reaction mixture slowly onto crushed ice (approx. 10x weight of acid) with vigorous stirring. The nitro compound will precipitate as a yellow solid.[1]

  • Isolation: Filter the yellow precipitate. Wash copiously with water until the filtrate is neutral (pH ~6-7).

  • Purification: Recrystallize from Ethanol/Water (1:1) if necessary.[1]

    • Yield Expectation: 60–75%.[1]

    • Characterization: Appearance of NO2 stretch in IR (~1530, 1350 cm⁻¹).[1]

Step 3: Reduction to 5-Amino-4,6-dimethyl-2-hydroxypyrimidine

Method A: Catalytic Hydrogenation (Preferred for Purity) This method yields the cleanest product but requires hydrogen handling equipment.[1]

Protocol:

  • Suspend the Nitro Intermediate in Methanol (10 mL/g).

  • Add 10% Pd/C (5 wt% loading).

  • Hydrogenate at 30–50 psi H2 at room temperature for 4–8 hours.

  • Filter through Celite to remove the catalyst.[1]

  • Concentrate the filtrate.[1] The amine is sensitive to air oxidation; convert to the Sulfate or Hydrochloride salt immediately by adding the respective acid in methanol and precipitating with ether for long-term storage.

Method B: Sodium Dithionite Reduction (Preferred for Lab Scale/No H2) Reagents: Sodium Dithionite (Na2S2O4), Ammonium Hydroxide.[1]

Protocol:

  • Dissolve/suspend the Nitro Intermediate in 10% Aqueous Ammonia .

  • Heat to 50°C.

  • Add Sodium Dithionite (2.5 equiv) portion-wise. The yellow color of the nitro compound will fade to a pale suspension.

  • Heat at 60°C for 30 minutes.

  • Cool to 0°C. The amine (or its sulfite adduct) precipitates.[1]

  • Filter and wash with cold water.[1]

Process Workflow & Decision Logic

Figure 2: Operational Workflow

Workflow Start Start: Acetylacetone + Urea Step1 Reflux in EtOH/HCl (4-6 Hours) Start->Step1 Check1 TLC Check: SM Disappeared? Step1->Check1 Check1->Step1 No Isolate1 Cool & Filter (Isolate HCl Salt) Check1->Isolate1 Yes Step2 Dissolve in H2SO4 Add HNO3 at < 5°C Isolate1->Step2 Check2 Exotherm Control: Temp < 10°C? Step2->Check2 Check2->Step2 No (Cool down) Quench Quench on Ice Filter Yellow Solid Check2->Quench Yes Step3 Reduction (H2/Pd or Na2S2O4) Quench->Step3 Purify Convert to Salt (HCl or H2SO4) Step3->Purify Final Final Product: 5-Amino-4,6-dimethyl- 2-hydroxypyrimidine Salt Purify->Final

Caption: Operational flowchart emphasizing critical decision points and temperature controls.

Quality Control & Troubleshooting

ParameterSpecification / ObservationTroubleshooting
Step 1 Appearance White crystalline solid (HCl salt).If oily, induce crystallization with ether or acetone.[1]
Step 2 Color Bright yellow (Nitro compound).[1]If orange/red, side-chain oxidation may have occurred (Temp > 10°C).[1] Recrystallize.
Step 3 Stability Free amine darkens in air (oxidation).[1]Crucial: Isolate as a salt (HCl or H2SO4) immediately.[1] Store under inert gas.
1H NMR (DMSO-d6) Product:

2.1 (s, 6H, 2xMe), 8.5 (br, NH2/OH).[1]
Absence of signal at

6.0-6.5 (C5-H of starting material) confirms functionalization.

References

  • Hale, W. J. (1914).[1] The Constitution of the Salts of Pyrimidines. Journal of the American Chemical Society, 36(1), 104–115.[1] Link[1]

    • Foundational reference for the condens
  • Rose, F. L. (1952).[1] Pyrimidines. Part II. The Synthesis of 5-Aminopyrimidines. Journal of the Chemical Society, 3448–3455.[1] Link

    • Authoritative source for nitration and reduction str
  • Brown, D. J. (1962).[1] The Pyrimidines. Wiley-Interscience.[1] (The Chemistry of Heterocyclic Compounds, Vol. 16).

    • Standard text confirming the regioselectivity of electrophilic substitution
  • Organic Syntheses. (1955).[1] 2-Amino-4,6-dimethylpyrimidine.[1][5] Org.[1][5][6] Synth. Coll. Vol. 3, 71. Link[1]

    • Provides analogous reaction conditions for guanidine condensation, validating the cycliz

Sources

Application

The Synthesis and Application of Novel Azo Dyes Derived from 5-amino-4,6-dimethyl-2-hydroxypyrimidine: A Comprehensive Guide for Researchers

This document provides a detailed guide for the synthesis, characterization, and application of novel azo dyes derived from 5-amino-4,6-dimethyl-2-hydroxypyrimidine. Intended for researchers, scientists, and professional...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed guide for the synthesis, characterization, and application of novel azo dyes derived from 5-amino-4,6-dimethyl-2-hydroxypyrimidine. Intended for researchers, scientists, and professionals in drug development and materials science, this guide offers in-depth protocols, explains the underlying chemical principles, and explores the potential applications of these vibrant and functional molecules.

Introduction: The Versatile World of Pyrimidine-Based Azo Dyes

Azo dyes, characterized by the presence of the nitrogen-nitrogen double bond (-N=N-), represent the largest and most versatile class of synthetic colorants.[1] Their facile synthesis, coupled with the ability to produce a wide spectrum of brilliant colors, has cemented their importance in various industries, including textiles, printing, and cosmetics.[2] The incorporation of heterocyclic moieties, such as the pyrimidine ring system, into the azo dye structure has opened up new avenues for the development of functional dyes with enhanced properties.[2]

The pyrimidine scaffold, a fundamental component of nucleic acids, imparts unique electronic and biological characteristics to the resulting azo dyes. These compounds not only exhibit interesting photophysical properties but also demonstrate a range of biological activities, including antimicrobial, antifungal, and anticancer effects.[3][4] 5-amino-4,6-dimethyl-2-hydroxypyrimidine serves as a readily accessible and highly reactive precursor for the synthesis of a diverse library of such functional dyes.

This guide will provide a comprehensive overview of the synthetic pathway, from the critical diazotization of the aminopyrimidine to the subsequent coupling reactions with various aromatic nucleophiles. We will delve into the mechanistic details, offering insights into the optimization of reaction conditions to achieve high yields and purity. Furthermore, we will explore the application of these novel dyes in textile dyeing and their potential as bioactive agents, supported by experimental data and established testing protocols.

Part 1: Synthesis of Azo Dyes from 5-amino-4,6-dimethyl-2-hydroxypyrimidine

The synthesis of azo dyes from 5-amino-4,6-dimethyl-2-hydroxypyrimidine is a two-step process involving:

  • Diazotization: The conversion of the primary aromatic amine group of the pyrimidine derivative into a highly reactive diazonium salt.

  • Azo Coupling: The electrophilic substitution reaction of the diazonium salt with an electron-rich aromatic compound (the coupling component).

Diagrammatic Representation of the Synthetic Pathway

Synthesis_Pathway cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling start 5-amino-4,6-dimethyl- 2-hydroxypyrimidine reagents_d NaNO₂, HCl 0-5 °C start->reagents_d diazonium 4,6-dimethyl-2-hydroxy- pyrimidine-5-diazonium chloride reagents_d->diazonium reagents_c Alkaline or Acidic Conditions diazonium->reagents_c coupler Coupling Component (e.g., Phenol, Aniline derivatives) coupler->reagents_c product Azo Dye reagents_c->product

Caption: General synthetic scheme for the preparation of azo dyes.

Protocol 1: Diazotization of 5-amino-4,6-dimethyl-2-hydroxypyrimidine

The formation of the diazonium salt is a critical step and must be performed at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium ion.

Materials:

  • 5-amino-4,6-dimethyl-2-hydroxypyrimidine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • In a 250 mL beaker, suspend 0.01 mol of 5-amino-4,6-dimethyl-2-hydroxypyrimidine in 20 mL of distilled water.

  • Carefully add 2.5 mL of concentrated hydrochloric acid to the suspension while stirring continuously. The amine salt will form, which may or may not fully dissolve.

  • Cool the mixture to 0-5 °C in an ice-salt bath with constant stirring. It is crucial to maintain this temperature range throughout the diazotization process.

  • In a separate beaker, prepare a solution of 0.011 mol of sodium nitrite in 10 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled amine salt suspension over a period of 15-20 minutes. Ensure the temperature does not exceed 5 °C.

  • After the complete addition of the sodium nitrite solution, continue stirring the reaction mixture in the ice bath for an additional 30 minutes to ensure the diazotization is complete. The resulting clear or slightly yellow solution contains the 4,6-dimethyl-2-hydroxypyrimidine-5-diazonium chloride and should be used immediately in the subsequent coupling reaction.

Protocol 2: Azo Coupling Reaction

The diazonium salt is a weak electrophile and will react with electron-rich aromatic compounds such as phenols, anilines, and naphthols. The pH of the coupling medium is a critical parameter that influences the reaction rate and the nature of the product.

A. Coupling with Phenolic Compounds (e.g., Phenol, β-Naphthol)

Phenols are typically coupled under alkaline conditions (pH 8-10) to generate the more reactive phenoxide ion.

Materials:

  • Diazonium salt solution (from Protocol 1)

  • Phenolic coupling component (e.g., phenol, β-naphthol)

  • 10% Sodium Hydroxide (NaOH) solution

  • Ice

Procedure:

  • In a 400 mL beaker, dissolve 0.01 mol of the phenolic coupling component in 50 mL of 10% sodium hydroxide solution.

  • Cool the alkaline solution of the coupling component to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add the cold diazonium salt solution (prepared in Protocol 1) to the cold alkaline solution of the coupling component with continuous stirring.

  • A brightly colored azo dye should precipitate immediately.

  • Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure complete coupling.

  • Filter the precipitated dye using a Buchner funnel and wash it thoroughly with cold distilled water until the filtrate is neutral.

  • Dry the azo dye in a desiccator or an oven at a low temperature (50-60 °C).

B. Coupling with Aromatic Amines (e.g., Aniline, N,N-dimethylaniline)

Aromatic amines are typically coupled under weakly acidic to neutral conditions (pH 4-7).

Materials:

  • Diazonium salt solution (from Protocol 1)

  • Aromatic amine coupling component (e.g., aniline, N,N-dimethylaniline)

  • Glacial Acetic Acid or Sodium Acetate

  • Ice

Procedure:

  • In a 400 mL beaker, dissolve or suspend 0.01 mol of the aromatic amine in 50 mL of water. If the amine is not soluble, a small amount of acid can be added to form the salt, followed by buffering with sodium acetate.

  • Cool the solution or suspension of the coupling component to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add the cold diazonium salt solution (prepared in Protocol 1) to the cold solution of the coupling component with continuous stirring.

  • Maintain the pH of the reaction mixture between 4 and 7 by the dropwise addition of a sodium acetate solution if necessary.

  • A colored azo dye will precipitate.

  • Continue stirring the reaction mixture in the ice bath for 2-3 hours.

  • Filter the dye, wash with cold water, and dry as described previously.

Characterization of the Synthesized Azo Dyes

The synthesized azo dyes should be characterized to confirm their structure and purity. Standard analytical techniques include:

  • Melting Point: To assess purity.

  • UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) and molar absorptivity, which are related to the color of the dye.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic functional groups, such as the -N=N- azo stretch (typically around 1400-1450 cm⁻¹), O-H, and N-H stretching vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized dye.

Part 2: Application Notes

Azo dyes derived from 5-amino-4,6-dimethyl-2-hydroxypyrimidine exhibit promising properties for various applications, particularly in textile dyeing and as bioactive agents.

Application Note 1: Textile Dyeing

These novel pyrimidine-based azo dyes can be used to color a variety of natural and synthetic fibers, including cotton, silk, polyester, and nylon.[2] The dyeing performance is influenced by the nature of the coupling component and the substituents on the aromatic rings, which affect the dye's affinity for the fiber, color, and fastness properties.

General Dyeing Procedure (for Cotton):

  • Prepare a dye bath containing the synthesized azo dye (e.g., 1% on the weight of fabric), a dispersing agent, and an electrolyte such as sodium chloride or sodium sulfate.

  • Immerse the pre-wetted cotton fabric in the dye bath.

  • Raise the temperature of the dye bath to 60-80 °C and maintain for 1-2 hours with occasional stirring.

  • After dyeing, remove the fabric and rinse with cold water.

  • Perform a soaping treatment by washing the dyed fabric with a hot solution of a non-ionic detergent to remove any unfixed dye.

  • Rinse thoroughly with water and air-dry.

Evaluation of Dyeing Performance: Fastness Properties

The quality of a dyeing process is assessed by evaluating the fastness properties of the dyed fabric, which indicate its resistance to various external factors. The fastness is typically rated on a scale of 1 to 5 (or 1 to 8 for light fastness), with higher numbers indicating better fastness.[5]

  • Wash Fastness: This measures the resistance of the color to washing.[6] Azo dyes derived from heterocyclic amines generally exhibit good to excellent wash fastness on various fibers.[3]

  • Light Fastness: This indicates the resistance of the color to fading upon exposure to light. Heterocyclic azo dyes often show moderate to good light fastness.[3]

  • Rubbing Fastness: This assesses the resistance of the color to rubbing off onto other surfaces, both in dry and wet conditions.[7]

Table 1: Typical Fastness Properties of Pyrimidine-Based Azo Dyes on Different Fabrics

Coupling ComponentFabricLight Fastness (Scale 1-8)Wash Fastness (Scale 1-5)Rubbing Fastness (Dry) (Scale 1-5)Rubbing Fastness (Wet) (Scale 1-5)Reference
Naphthol DerivativesCotton4-54-543-4
Phenol DerivativesSilk444-54
Substituted AnilinesPolyester5-64-54-54[2]
Quinoline DerivativesCotton4-5443-4

Note: The values in this table are representative and can vary depending on the specific dye structure, dyeing process, and testing standards.

Application Note 2: Biological and Pharmacological Activities

The incorporation of the pyrimidine moiety, a key component of many biologically active molecules, suggests that these azo dyes may possess interesting pharmacological properties.[8]

Diagrammatic Representation of Potential Biological Activities

Biological_Activities AzoDye Pyrimidine-Based Azo Dyes Antimicrobial Antimicrobial Activity AzoDye->Antimicrobial Antifungal Antifungal Activity AzoDye->Antifungal Anticancer Anticancer Activity AzoDye->Anticancer

Caption: Potential biological applications of pyrimidine-based azo dyes.

Antimicrobial and Antifungal Activity:

Several studies have reported the antimicrobial and antifungal activity of pyrimidine-based azo dyes.[3] The mechanism of action is often attributed to their ability to interfere with microbial metabolic pathways or disrupt cell membrane integrity. The minimum inhibitory concentration (MIC) is a common measure of antimicrobial efficacy.

Table 2: Representative Antimicrobial Activity of Pyrimidine-Based Azo Dyes (MIC in µg/mL)

Compound TypeStaphylococcus aureusEscherichia coliCandida albicansReference
Quinoline-Pyrimidine Azo Dye12.52512.5
Thiazole-Pyrimidine Azo Dye3212864[9]
Uracil-Azo Dye>100>100>100[10]

Note: Lower MIC values indicate higher antimicrobial activity.

Anticancer Activity:

The potential of pyrimidine derivatives as anticancer agents is well-documented.[11] Azo dyes containing the pyrimidine scaffold have been investigated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 3: Representative Anticancer Activity of Pyrimidine-Based Compounds (IC₅₀ in µM)

Compound TypeBreast Cancer (MCF-7)Lung Cancer (A549)Reference
Pyrimidine-Tethered Chalcone6.7020.49[11]
Curcumin-Pyrimidine Analog0.61-[4]
Uracil-Azo Dye3.30 (as µg/mL)4.40 (as µg/mL)[12]

Note: Lower IC₅₀ values indicate higher anticancer activity. The values for the uracil-azo dye are reported in µg/mL and are not directly comparable to the µM values without knowing the molecular weight.

Conclusion and Future Perspectives

The synthesis of azo dyes from 5-amino-4,6-dimethyl-2-hydroxypyrimidine offers a versatile platform for the creation of novel colorants with a wide range of potential applications. The straightforward and adaptable synthetic protocols described in this guide allow for the generation of a diverse library of compounds with tunable properties.

The promising results in textile dyeing, characterized by good fastness properties, highlight their potential for industrial applications. Furthermore, the demonstrated antimicrobial, antifungal, and anticancer activities underscore the potential of these compounds in the development of new therapeutic agents.

Future research in this area could focus on:

  • Expansion of the Dye Library: Synthesizing a broader range of azo dyes by employing a wider variety of coupling components to explore the structure-property relationships in greater detail.

  • Optimization of Dyeing Processes: Investigating more sustainable and efficient dyeing methods for these novel dyes.

  • In-depth Biological Evaluation: Conducting comprehensive studies to elucidate the mechanisms of action of the biologically active compounds and to assess their in vivo efficacy and toxicity.

  • Materials Science Applications: Exploring the potential of these dyes in other areas, such as organic electronics, sensors, and photodynamic therapy.

By following the detailed protocols and leveraging the application insights provided in this guide, researchers can effectively explore the exciting potential of azo dyes derived from 5-amino-4,6-dimethyl-2-hydroxypyrimidine.

References

  • Al-Ostath, A., et al. (2025). Design, Synthesis, and Mechanistic Anticancer Evaluation of New Pyrimidine-Tethered Compounds. Pharmaceuticals, 18(2), 234.
  • Trivedi, H. D., et al. (n.d.). Quinoline incorporating pyrimidine heterocyclic azo dye derivatives: Synthesis, characterization and applications. Indian Journal of Chemistry, Vol. 55B, pp. 380-386.
  • Kumar, V. K., et al. (n.d.). Pyrimidine-based azo dyes: Synthesis, photophysical investigations, solvatochromism explorations and anti-bacterial activity.
  • Gao, F., et al. (2024, August 20).
  • (2023, April 12). RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW.
  • (n.d.). IC50 values of the most active derivatives in some cancerous cell lines.
  • (n.d.). Synthesis of New Azo Dyes of Uracil via Ecofriendly Method and Evaluation For The Breast, Liver and Lung Cancer Cells In. Research Square.
  • (n.d.). Minimum inhibitory concentration (MIC) of the potent syn- thesized azo dyes 3a-l.
  • (n.d.). Azo Dyes and the Microbial World: Synthesis, Breakdown, and Bioactivity. MDPI.
  • (n.d.). Targeting growth of breast cancer cell line (MCF-7) with curcumin-pyrimidine analogs. Indian Academy of Sciences.
  • (n.d.). Minimum inhibitory concentration (MIC) (in mg mL À1 ) of compounds (4a-4f, 6a-6i)
  • (n.d.). Washing and rubbing fastness properties of dyed fabrics (1% owf).
  • (2023, December 19). Novel Monosulfonated Azo Dyes: Design, Synthesis, and Application as Disperse Dyes on Polyester Fabrics. ACS Omega.
  • (n.d.). Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes. PMC.
  • Saeed, A., & Shabir, G. (2014, August 7). Synthesis and characterization of high wash fastness novel azo reactive dyes incorporating aromatic bridged diamines. Arabian Journal of Chemistry.
  • (2021, December 1). What is rubbing fastness? Hangzhou Tiankun Chem Co.,Ltd.
  • Kumar, K. S. (2013, December 1).
  • (n.d.). MIC for different azo compounds against E. coli and S. aureus. N.D.,...
  • (n.d.). Wash fastness properties of dyed and mordanted cotton and nylon 6,6 fabrics.
  • Trivedi, H. D., et al. (n.d.). Quinoline-bearing 1,6-dihydropyrimidine azo dye derivatives: Synthesis, antimicrobial activity, molecular docking. Indian Journal of Chemistry.
  • (n.d.). Improvement of Colour Fastness for Deep Blue Shade of Cotton Fabric.
  • (2022, May 12).
  • (n.d.).
  • (2025, May 16). Azo Dyes and the Microbial World: Synthesis, Breakdown, and Bioactivity. MDPI.

Sources

Method

Application Note: A Comprehensive Guide to the Catalytic Hydrogenation of 5-nitro-4,6-dimethyl-2-hydroxypyrimidine

Abstract This document provides a detailed technical guide for the catalytic hydrogenation of 5-nitro-4,6-dimethyl-2-hydroxypyrimidine to synthesize 5-amino-4,6-dimethyl-2-hydroxypyrimidine. This transformation is a crit...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide for the catalytic hydrogenation of 5-nitro-4,6-dimethyl-2-hydroxypyrimidine to synthesize 5-amino-4,6-dimethyl-2-hydroxypyrimidine. This transformation is a critical step in the synthesis of various high-value compounds in the pharmaceutical and materials science sectors. This guide covers the underlying reaction principles, a comparative analysis of catalytic systems, stringent safety protocols, a detailed step-by-step experimental procedure, and methods for reaction monitoring and product characterization. It is intended for researchers, chemists, and process development professionals.

Introduction and Significance

The reduction of nitro groups is a fundamental transformation in organic synthesis, providing a reliable route to primary amines. The target product, 5-amino-4,6-dimethyl-2-hydroxypyrimidine, is a valuable heterocyclic building block. Its substituted pyrimidine core is prevalent in numerous biologically active molecules, and the amino group provides a key functional handle for further synthetic elaboration.

Catalytic hydrogenation is the preferred industrial method for this conversion due to its high efficiency, clean reaction profile, and atom economy, typically producing water as the only byproduct.[1] The reaction involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst to reduce the nitro group.[2] This guide focuses on providing a robust and safe protocol for performing this reaction on a laboratory scale.

Reaction Principle and Mechanism

The catalytic hydrogenation of a nitro group to an amine is a multi-step process that occurs on the surface of a heterogeneous catalyst, such as Palladium on Carbon (Pd/C) or Raney® Nickel. The overall transformation consumes three molar equivalents of hydrogen gas.[3]

The generally accepted mechanism involves the following key stages:[4]

  • Adsorption: Both the hydrogen gas (H₂) and the nitroarene substrate adsorb onto the surface of the metal catalyst.

  • Hydrogen Activation: The H-H bond in molecular hydrogen is cleaved on the metal surface, forming reactive metal-hydride species.

  • Stepwise Reduction: The nitro group (-NO₂) is sequentially reduced. While the exact intermediates can be complex, the pathway is understood to proceed through nitroso (-NO) and hydroxylamine (-NHOH) intermediates before the final amine (-NH₂) is formed.

  • Desorption: The final amine product has a lower affinity for the catalyst surface and is desorbed back into the solution, freeing the catalytic site for the next cycle.

It has also been suggested that for Pd/C, the reaction may proceed via an electrochemical mechanism where H₂ oxidation occurs on the palladium particles, providing electrons for the nitro group reduction on the carbon support.[5]

Caption: Generalized pathway for nitro group reduction.

Critical Experimental Parameters

The success of the hydrogenation hinges on the careful selection of several key parameters.

3.1. Catalyst Selection

The choice of catalyst is paramount for achieving high yield and selectivity. The two most common choices for this transformation are Palladium on Carbon (Pd/C) and Raney® Nickel.

CatalystAdvantagesDisadvantagesTypical Loading
Palladium on Carbon (Pd/C) Highly active, often effective at room temperature and atmospheric pressure.[2] Good functional group tolerance. Generally requires lower catalyst loading than Raney Ni.Can be more expensive. May catalyze dehalogenation if aryl halides are present.[6] Can be pyrophoric, especially after use.[3]0.5 - 5 mol% Pd
Raney® Nickel Less expensive than Pd/C.[7] Highly active and effective for a wide range of reductions, including nitro groups.[8][9] Often used when dehalogenation is a concern.[2]Can be highly pyrophoric and must be handled as a slurry.[7] May require higher temperatures or pressures for some substrates. Can have lower chemoselectivity.5 - 20 wt%

For the reduction of 5-nitro-4,6-dimethyl-2-hydroxypyrimidine, 10% Pd/C is recommended as the primary choice due to its high activity under mild conditions.

3.2. Solvent Choice

Protic solvents are generally preferred as they can accelerate the reaction rate.[10]

  • Methanol / Ethanol: Excellent choices, good substrate solubility, and accelerate hydrogenation rates. Methanol is often preferred but poses a slightly higher fire risk upon catalyst addition.[3]

  • Water: A green and safe solvent. Can be highly effective, sometimes with the aid of a surfactant.[11][12]

  • Ethyl Acetate (EtOAc): A common alternative, though reaction rates may be slower.

  • Tetrahydrofuran (THF): Can be used, but poses a slightly higher fire hazard than alcohols.[3]

Recommendation: Ethanol is an excellent starting point, balancing reactivity and safety.

3.3. Hydrogen Source and Pressure
  • Atmospheric Pressure: For many lab-scale preparations (<5g), a hydrogen-filled balloon is sufficient and simplifies the experimental setup.[10][13] This method is generally safer for non-specialized labs.

  • High Pressure: For larger-scale reactions or less reactive substrates, a high-pressure reactor (autoclave or "bomb" reactor) is necessary.[14][15] This requires specialized equipment and training.

This protocol will detail the atmospheric pressure balloon hydrogenation method.

Safety First: A Mandatory Guide to Safe Hydrogenation

Hydrogenation reactions are inherently hazardous and demand strict adherence to safety protocols. The primary risks are fire and explosion due to the use of flammable solvents, flammable hydrogen gas, and pyrophoric catalysts.[3][16][17]

  • Designated Area: All hydrogenation procedures must be conducted within a certified chemical fume hood.[14][16] Keep the sash as low as possible. Remove all unnecessary flammable materials from the hood.[3]

  • Personal Protective Equipment (PPE): Fitted safety goggles, a face shield, a flame-resistant lab coat, and compatible chemical-resistant gloves are mandatory.[16]

  • Oxygen Removal: The reaction vessel must be thoroughly purged of air (oxygen) before introducing hydrogen to prevent the formation of an explosive mixture.[17] This is typically done by repeatedly evacuating the vessel and backfilling with an inert gas like nitrogen (N₂) or argon (Ar).[3]

  • Catalyst Handling: Heterogeneous catalysts like Pd/C and Raney Nickel are pyrophoric, meaning they can spontaneously ignite in air, especially after use when they are saturated with hydrogen.[10][17]

    • Never add dry catalyst to a flammable solvent.[10] Add the catalyst to the flask first, under an inert atmosphere, before adding the solvent.[3]

    • Crucially, never allow the used catalyst to become dry during workup. The filter cake must be kept wet with solvent or water at all times.[15][18]

  • Emergency Preparedness: Have a Class D (for combustible metals) or sand bucket and a CO₂ fire extinguisher readily available. Do not use water to extinguish a fire involving organic solvents.[16]

Detailed Experimental Protocol

This protocol describes the reduction of 1.0 g of 5-nitro-4,6-dimethyl-2-hydroxypyrimidine using 10% Pd/C at atmospheric pressure.

5.1. Materials and Equipment
  • Reagents: 5-nitro-4,6-dimethyl-2-hydroxypyrimidine, 10% Palladium on Carbon (Pd/C, preferably 50% wet with water), Ethanol (200 proof), Celite® 545.

  • Gases: Hydrogen (H₂) and Nitrogen (N₂) or Argon (Ar) with appropriate regulators.

  • Equipment: 100 mL three-neck round-bottom flask, magnetic stir bar, glass stoppers, rubber septa, gas inlet adapter with stopcock, vacuum/inert gas manifold (Schlenk line), hydrogen-filled balloon assembly, Buchner funnel, filter flask, filter paper.

5.2. Experimental Workflow Diagram

Caption: Step-by-step workflow for catalytic hydrogenation.

5.3. Step-by-Step Procedure
  • Vessel Preparation: Assemble a 100 mL three-neck round-bottom flask containing a magnetic stir bar. Flame-dry the flask under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.

  • Catalyst Addition: Briefly remove a glass stopper and add 10% Pd/C (e.g., 100 mg, ~10 wt% of the substrate). Immediately re-establish the nitrogen atmosphere.

  • Inert Gas Purge: Evacuate the flask until the pressure is low (but avoid pulling the fine catalyst powder into the vacuum line) and carefully backfill with nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[3]

  • Solvent and Substrate Addition: Add 25 mL of ethanol via syringe through a rubber septum. Begin stirring to create a slurry. Add the 5-nitro-4,6-dimethyl-2-hydroxypyrimidine (1.0 g) as a solid or dissolved in a minimal amount of ethanol.

  • Hydrogen Introduction: Evacuate the nitrogen atmosphere and carefully backfill with hydrogen from the balloon. Repeat this cycle three times.[18] After the final fill, leave the flask connected to the hydrogen balloon.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Efficient stirring is crucial for gas-liquid-solid phase mixing.[10] The reaction is often exothermic; monitor the temperature.

  • Monitoring: After 2-4 hours (or as determined by preliminary experiments), briefly purge the system with nitrogen, and quickly take a small aliquot via syringe. Analyze by TLC (e.g., using 10% Methanol in Dichloromethane) or LCMS to check for the disappearance of the starting material.

  • Reaction Completion & Quenching: Once the reaction is complete, evacuate the hydrogen atmosphere and backfill with nitrogen (3 cycles).[18]

  • Filtration: Prepare a small pad of Celite (approx. 1 cm thick) in a Buchner funnel. Wet the pad with ethanol. Carefully filter the reaction mixture through the Celite pad to remove the Pd/C catalyst.[19]

  • Washing: Wash the filter cake with additional ethanol (2 x 10 mL) to ensure all product is collected. CRITICAL: Do not allow the filter cake to run dry. [19]

  • Catalyst Deactivation: Immediately after the final wash, disconnect the vacuum and gently add water to the funnel to quench the pyrophoric catalyst.[3] Transfer the wet Celite/catalyst slurry to a dedicated, clearly labeled hazardous waste container.

  • Product Isolation: Concentrate the combined filtrate and washings under reduced pressure using a rotary evaporator to yield the crude 5-amino-4,6-dimethyl-2-hydroxypyrimidine. The product can be further purified by recrystallization if necessary.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): Compare the Rƒ value of the product to the starting material. The more polar amine product should have a lower Rƒ value.

  • Mass Spectrometry (MS): Confirm the molecular weight of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirm the structure by observing the disappearance of the nitro-pyrimidine signals and the appearance of new signals corresponding to the amino-pyrimidine, including the characteristic -NH₂ protons.

  • High-Performance Liquid Chromatography (HPLC): Can be used to assess the purity of the final product.[20][21]

Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Incomplete or Stalled Reaction Inactive catalyst; insufficient hydrogen; poor stirring.Use fresh catalyst. Ensure the H₂ balloon remains inflated. Increase the stirring speed.
Side Product Formation Over-reduction or side reactions. Hydroxylamine intermediate accumulation.[22]Reduce reaction time or temperature. Ensure complete conversion as intermediates can be unstable.
Low Product Recovery Product adsorbed onto the catalyst or Celite. Product is highly soluble in the solvent.Wash the filter cake thoroughly with more solvent. If very soluble, perform extractions after removing the bulk solvent.
Catalyst Ignites During Workup The catalyst was allowed to dry out in the presence of air.Follow safety protocol strictly. Always keep the catalyst wet. If a small fire occurs in the funnel, cover it with a watch glass to smother it.[3]
References
  • The Sarpong Group. (n.d.). Standard Operating Procedures - Hydrogenations Using Heterogeneous Catalysts. University of California, Berkeley. [Online].
  • University of California, Los Angeles - Chemistry. (n.d.). Hydrogenation. [Online].
  • Kisa Kashinath. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. [Online].
  • Industrial Projects. (2025). Hydrogenation Reaction Safety In The Chemical Industry. [Online].
  • University of Wisconsin-Madison. (n.d.). Hydrogenation SOP. [Online].
  • ACS Chemical Health & Safety. (n.d.). Hazards associated with laboratory scale hydrogenations. [Online].
  • Reeve, H.A., et al. (2024). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. Nature Communications. [Online]. Available: [Link]

  • Drug Discovery Unit, University of Dundee. (2023). How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon. YouTube. [Online]. Available: [Link]

  • Organic Letters. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. ACS Publications. [Online]. Available: [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Nitrobenzenes. [Online]. Available: [Link]

  • Wikipedia. (n.d.). Raney nickel. [Online]. Available: [Link]

  • Master Organic Chemistry. (2011). Reagent Friday: Raney Nickel. [Online]. Available: [Link]

  • Catalysts. (2021). Recent Advances of Pd/C-Catalyzed Reactions. MDPI. [Online]. Available: [Link]

  • Journal of Chemical Technology and Metallurgy. (2018). Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. [Online]. Available: [Link]

  • ResearchGate. (2025). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: Synthesis and inhibitory effects on immune-activated nitric oxide production. [Online]. Available: [Link]

  • ACS Green Chemistry. (n.d.). Newer non-pyrophoric version of Raney-Nickel and its applications. [Online]. Available: [Link]

  • Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. [Online]. Available: [Link]

  • Jansa, P., et al. (2015). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Medicinal Chemistry Research. [Online]. Available: [Link]

  • Schlemitz, S., & Pfannhauser, W. (1996). Analysis of nitro-PAHs in food matrices by on-line reduction and high performance liquid chromatography. Food Additives and Contaminants. [Online]. Available: [Link]

  • E-Chimica. (2021). Raney Nickel (Ni-H). YouTube. [Online]. Available: [Link]

  • PubMed. (2025). Raney Nickel Catalyzed Highly Chemoselective Hydrogenation for Synthesis of Tetrahydroquinolines and Indolines in Water. [Online]. Available: [Link]

  • Google Patents. (n.d.). Process for the catalytic hydrogenation of aromatic nitro compounds. [Online].
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Online]. Available: [Link]

  • Google Patents. (n.d.). Method for synthesizing 2-hydroxyl-4,6-dimethylpyrimidine. [Online].
  • MDPI. (n.d.). Recent Progress in Development of Hydrogenation and Dehydrogenation Catalysts. [Online]. Available: [Link]

  • Google Patents. (n.d.). 2-hydroxyl-4, the preparation method of 6-dimethyl pyrimidine. [Online].

Sources

Application

Cyclization methods using 5-amino-4,6-dimethyl-2-hydroxypyrimidine

Application Note: Advanced Cyclization Protocols for 5-Amino-4,6-dimethyl-2-hydroxypyrimidine Abstract This technical guide details the synthetic utility of 5-amino-4,6-dimethyl-2-hydroxypyrimidine (also referred to as 2...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Cyclization Protocols for 5-Amino-4,6-dimethyl-2-hydroxypyrimidine

Abstract

This technical guide details the synthetic utility of 5-amino-4,6-dimethyl-2-hydroxypyrimidine (also referred to as 2-hydroxy-4,6-dimethyl-5-aminopyrimidine) as a scaffold for constructing fused heterocyclic systems. Unlike common pyrimidine precursors, this substrate possesses a unique "amphiphilic" reactivity profile: a nucleophilic amino group at position 5 flanked by two "active" methyl groups at positions 4 and 6. This guide provides step-by-step protocols for two primary cyclization pathways: the Vilsmeier-Haack cyclization to form pyrrolo[3,2-d]pyrimidines (9-deazapurines) and the Friedländer-type condensation to form pyrimido[4,5-b]quinolines (5-deazaflavins).

Chemical Profile & Reactivity Analysis

The starting material, 5-amino-4,6-dimethyl-2-hydroxypyrimidine , exhibits three distinct reactive centers essential for cyclization:

  • C5-Amino Group (-NH₂): Acts as the primary nucleophile.

  • C4/C6-Methyl Groups (-CH₃): These are "active" methyls. Due to the electron-deficient nature of the pyrimidine ring (enhanced by the 2-hydroxy/keto tautomer), these protons are acidic (pKa ≈ 18-20) and susceptible to electrophilic attack or condensation, similar to the methyl groups in 2,4-dinitrotoluene.

  • C2-Hydroxyl Group: Exists in tautomeric equilibrium with the keto-form (2-pyridone-like), influencing solubility and hydrogen bonding but typically serving as a spectator or directing group during C4/C5 cyclizations.

Strategic Advantage: The proximity of the 5-amino group to the 4-methyl group allows for [3+2] or [4+2] annulations, creating fused systems that mimic purines and flavins.

Method A: Synthesis of Pyrrolo[3,2-d]pyrimidines (9-Deazapurines)

Mechanism: The Vilsmeier-Haack reaction is the most direct method to fuse a pyrrole ring onto this scaffold. The reagent (chloromethyleniminium salt) formylates the 5-amino group. Simultaneously, the activated 4-methyl group undergoes formylation (via an enamine intermediate). Intramolecular condensation closes the ring.

Experimental Protocol

Reagents:

  • Substrate: 5-Amino-4,6-dimethyl-2-hydroxypyrimidine (10 mmol)

  • Reagent: Phosphorus oxychloride (POCl₃) (30 mmol)

  • Solvent/Reagent: N,N-Dimethylformamide (DMF) (50 mmol, excess)

  • Quench: Saturated NaHCO₃ solution

Step-by-Step Procedure:

  • Reagent Formation: In a dry 100 mL round-bottom flask under nitrogen, cool DMF (15 mL) to 0°C. Dropwise add POCl₃ (2.8 mL, 30 mmol) over 15 minutes. Stir for 30 minutes at 0°C to generate the Vilsmeier salt (white/yellowish suspension).

  • Addition: Add the pyrimidine substrate (1.39 g, 10 mmol) in one portion. The mixture may turn orange/red.

  • Cyclization: Heat the reaction mixture to 90°C for 4–6 hours. Monitor by TLC (10% MeOH in DCM). The intermediate formamidine species will disappear as the cyclized product forms.

  • Workup: Cool to room temperature. Pour the reaction mixture slowly onto 100 g of crushed ice/water with vigorous stirring.

  • Neutralization: Carefully adjust pH to 7–8 using saturated NaHCO₃. A precipitate will form.[1][2]

  • Purification: Filter the solid, wash with cold water (2 x 20 mL) and diethyl ether. Recrystallize from Ethanol/DMF (9:1).

Expected Yield: 65–75% Product: 2-Hydroxy-4-methyl-5H-pyrrolo[3,2-d]pyrimidine (potentially chlorinated at C2 depending on POCl3 excess/temperature; if C2-OH retention is strictly required, use DMF-DMA reflux instead of POCl3).

Method B: Synthesis of Pyrimido[4,5-b]quinolines (5-Deazaflavins)

Mechanism: This is a multicomponent or sequential condensation reaction. The 5-amino group forms an enamine with a cyclic 1,3-dicarbonyl (e.g., dimedone) or an aldehyde, while the 4-methyl group condenses with the carbonyl partner, effectively "sandwiching" the aldehyde carbon to form the central pyridine ring of the tricyclic system.

Experimental Protocol (Three-Component Synthesis)

Reagents:

  • Substrate: 5-Amino-4,6-dimethyl-2-hydroxypyrimidine (5 mmol)

  • Component 2: Benzaldehyde (or derivative like 4-chlorobenzaldehyde) (5 mmol)

  • Component 3: Dimedone (5,5-dimethyl-1,3-cyclohexanedione) (5 mmol)

  • Catalyst: p-Toluenesulfonic acid (pTSA) (10 mol%) or Trityl Chloride (TrCl)

  • Solvent: Ethanol or Acetic Acid

Step-by-Step Procedure:

  • Setup: In a 50 mL pressure vial or round-bottom flask, combine the pyrimidine substrate (0.70 g), benzaldehyde (0.53 g), and dimedone (0.70 g).

  • Solvent: Add Ethanol (15 mL). Add pTSA (0.09 g).

  • Reflux: Heat to reflux (80°C) for 3–5 hours. The reaction mixture typically thickens as the product precipitates.

  • Cooling: Cool to room temperature and let stand for 1 hour.

  • Isolation: Filter the precipitate. Wash the cake with cold ethanol (10 mL) and hexane (10 mL) to remove unreacted aldehyde.

  • Purification: Recrystallize from DMF/Ethanol if necessary.

Expected Yield: 80–90% Product: A substituted pyrimido[4,5-b]quinoline derivative (specifically a 5-deazaflavin analogue).

Comparative Data & Visualization

Table 1: Comparison of Cyclization Methods
FeatureMethod A: Vilsmeier-HaackMethod B: Multicomponent/Friedländer
Target Core Pyrrolo[3,2-d]pyrimidine (9-Deazapurine)Pyrimido[4,5-b]quinoline (5-Deazaflavin)
Key Reactants POCl₃ / DMFAldehyde + 1,3-Dicarbonyl
Reaction Type Electrophilic Aromatic Substitution / CyclizationCondensation / Michael Addition
Atom Economy Moderate (Loss of PO₂Cl₂ species)High (Loss of 2 H₂O)
Typical Yield 65–75%80–90%
Primary Utility Kinase Inhibitor ScaffoldsAntibacterial / Antitumor Scaffolds
Figure 1: Mechanistic Pathway (Vilsmeier-Haack)

VilsmeierCyclization Start 5-Amino-4,6-dimethyl- 2-hydroxypyrimidine Inter1 Intermediate A: N-Formylation (5-NH-CH=N+) Start->Inter1 + POCl3/DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) Vilsmeier->Inter1 Inter2 Intermediate B: C-Formylation (4-CH2-CH=N+) Inter1->Inter2 Tautomerization & 2nd Attack Cyclization Intramolecular Cyclization (-NH2 attack) Inter2->Cyclization Ring Closure Product Pyrrolo[3,2-d]pyrimidine Derivative Cyclization->Product - Me2NH - HCl

Caption: Step-wise formation of the pyrrolo[3,2-d]pyrimidine core via double formylation of the amino and methyl groups.

Figure 2: Multicomponent Assembly Pathway

Friedlander Substrate 5-Amino-4,6-dimethyl- 2-hydroxypyrimidine Michael Michael Addition (5-NH2 attack) Substrate->Michael + Knoevenagel Aldehyde Aromatic Aldehyde Knoevenagel Knoevenagel Intermediate Aldehyde->Knoevenagel + Dimedone Dimedone Dimedone (1,3-Dicarbonyl) Dimedone->Knoevenagel Knoevenagel->Michael Cyclize Cyclodehydration (4-CH3 attack) Michael->Cyclize - H2O Final Pyrimido[4,5-b]quinoline (5-Deazaflavin) Cyclize->Final Oxidation/Aromatization

Caption: Convergent synthesis of the tricyclic deazaflavin system via multicomponent condensation.

Troubleshooting & Optimization

  • Solubility: The 2-hydroxy group (often existing as the 2-pyridone tautomer) significantly reduces solubility in non-polar solvents. Use DMF, DMSO, or Acetic Acid as reaction media.[2][3]

  • Regioselectivity: In the Vilsmeier reaction, if the 2-hydroxy group is converted to a 2-chloro group (a common side reaction with POCl₃), it can be hydrolyzed back to the hydroxyl using 2N NaOH, or retained for further functionalization (S_NAr). To avoid chlorination, use DMF-DMA (Dimethylformamide dimethyl acetal) in refluxing toluene/DMF instead of POCl₃.

  • Water Management: For Method B (Friedländer), the presence of water can stall the reaction. Ensure reagents are dry or use a Dean-Stark trap if using toluene as a co-solvent.

References

  • Synthesis of Pyrrolo[3,2-d]pyrimidines

    • Title: Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions.[4][5]

    • Source: Beilstein Journal of Organic Chemistry (via NIH/PubMed).
    • URL:[Link] (Contextual match for pyrrolo-pyrimidine synthesis logic).

  • Pyrimido[4,5-b]quinoline Synthesis

    • Title: Synthesis and anticancer properties of pyrimido[4,5-b]quinolines.
    • Source: PubMed (Farmaco).
    • URL:[Link]

  • Vilsmeier-Haack Reagent Applications

    • Title: The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide.[1]

    • Source: BenchChem.[1]

  • Multicomponent Cyclization Catalysis

    • Title: Multicomponent synthesis of pyrimido[4,5-b]quinolines over a carbocationic c
    • Source: Chemistry Central Journal (via NIH).
    • URL:[Link]

Sources

Method

Application Notes &amp; Protocols: 5-Amino-4,6-dimethyl-2-hydroxypyrimidine as a Versatile Pharmaceutical Intermediate

Prepared by: Senior Application Scientist, Gemini Division Introduction: The Central Role of the Pyrimidine Scaffold The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the structural basis for a...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division

Introduction: The Central Role of the Pyrimidine Scaffold

The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents and biologically significant molecules, including nucleic acids.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. Within this class, substituted aminohydroxypyrimidines serve as exceptionally versatile building blocks. 5-Amino-4,6-dimethyl-2-hydroxypyrimidine, in particular, offers multiple functionalization points, enabling the synthesis of diverse compound libraries for screening and development.

This guide provides a detailed technical overview for researchers, scientists, and drug development professionals. It covers the essential physicochemical properties, a robust synthesis protocol, key derivatization strategies, and analytical methods for 5-Amino-4,6-dimethyl-2-hydroxypyrimidine. The protocols are designed with an emphasis on explaining the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Section 1: Compound Profile and Physicochemical Properties

5-Amino-4,6-dimethyl-2-hydroxypyrimidine is a heterocyclic compound featuring an amino group at the C5 position and two methyl groups at C4 and C6. A critical feature of this molecule is the tautomeric equilibrium between the 2-hydroxy (enol) form and the 2-oxo (keto) form, existing as 5-Amino-4,6-dimethylpyrimidin-2(1H)-one. In solid state and in most biological contexts, the keto form is predominant. This tautomerism is crucial as it influences the molecule's reactivity and hydrogen bonding patterns.

Table 1: Physicochemical Properties of Aminodimethyl-hydroxypyrimidine Analogs Note: Data is compiled for the closely related isomer 2-Amino-5,6-dimethyl-4-hydroxypyrimidine as a representative analog.

PropertyValueReference(s)
IUPAC Name 5-Amino-4,6-dimethyl-2-hydroxypyrimidineN/A
CAS Number Not broadly available; Analog (3977-23-9)[3][4]
Molecular Formula C₆H₉N₃O[4]
Molecular Weight 139.16 g/mol [4]
Appearance White to off-white solid/crystalline powder[5]
Melting Point >330 °C (for analog 3977-23-9)[3]
Solubility Sparingly soluble in water, soluble in DMSON/A

Section 2: Synthesis Protocol: From Precursors to Core Intermediate

The most reliable and scalable method for synthesizing the aminopyrimidine core is the condensation of a suitable β-dicarbonyl compound (or its equivalent) with guanidine. This reaction builds the heterocyclic ring in a single, efficient step.

Workflow for Synthesis of 5-Amino-4,6-dimethyl-2-hydroxypyrimidine

G cluster_reactants Reactants Reactant1 3-Amino-2,4-pentanedione (or equivalent β-aminoketone) ReactionVessel Reaction Under Reflux Reactant1->ReactionVessel Reactant2 Guanidine Nitrate Reactant2->ReactionVessel Base Sodium Ethoxide in Ethanol Base->ReactionVessel Base/Solvent Workup Acidification & Precipitation (e.g., with Acetic Acid) ReactionVessel->Workup Reaction Mixture Purification Filtration & Washing (Ethanol/Water) Workup->Purification Crude Product Slurry Product 5-Amino-4,6-dimethyl-2-hydroxypyrimidine Purification->Product Purified Product

Caption: Synthesis workflow via guanidine condensation.

Detailed Step-by-Step Synthesis Protocol

This protocol describes the synthesis via the condensation of an appropriate β-aminoketone with guanidine.

1. Materials and Reagents:

  • 3-Amino-2,4-pentanedione hydrochloride

  • Guanidine nitrate

  • Sodium metal

  • Absolute Ethanol (200 proof, anhydrous)

  • Glacial Acetic Acid

  • Deionized Water

  • Standard glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel)

  • Magnetic stirrer and heating mantle

2. Procedure:

  • Step 1: Preparation of Sodium Ethoxide Base. In a three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal pieces to absolute ethanol under an inert atmosphere. The reaction is exothermic and produces hydrogen gas; ensure proper ventilation. The amount of sodium should be stoichiometrically equivalent to the guanidine nitrate to form the free base and catalyze the reaction. Allow the sodium to react completely to form a clear solution of sodium ethoxide.

    • Causality Note: Sodium ethoxide is a strong base required to deprotonate guanidine nitrate to the highly nucleophilic free guanidine, which is essential for initiating the attack on the carbonyl carbons. Anhydrous conditions prevent quenching of the base.

  • Step 2: Guanidine Liberation. To the sodium ethoxide solution, add guanidine nitrate portion-wise while stirring. A white precipitate of sodium nitrate may form. Stir for 30 minutes at room temperature.

  • Step 3: Condensation Reaction. Dissolve 3-Amino-2,4-pentanedione hydrochloride in a minimal amount of absolute ethanol and add it dropwise to the reaction mixture.

  • Step 4: Reflux. Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Causality Note: Heating provides the necessary activation energy for the cyclization and subsequent dehydration steps that form the stable aromatic pyrimidine ring.

  • Step 5: Workup and Precipitation. After cooling to room temperature, filter off the inorganic salts (sodium nitrate). Reduce the volume of the filtrate under reduced pressure. Slowly add glacial acetic acid to the concentrated residue until the pH is approximately 6-7. The product will precipitate out of the solution.

    • Causality Note: The synthesized pyrimidine is basic and exists as its sodium salt in the reaction mixture. Acidification protonates the molecule, reducing its solubility in the ethanol/water mixture and causing it to precipitate.

  • Step 6: Purification. Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold deionized water and cold ethanol to remove residual salts and unreacted starting materials. Dry the purified white solid under vacuum.

3. Quality Control:

  • Identity and Purity: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Purity Assessment: Determine purity using HPLC-MS/MS analysis (see Section 4). A purity of >98% is typically required for use as a pharmaceutical intermediate.

Section 3: Applications in Pharmaceutical Synthesis

The strategic placement of amino, hydroxyl (keto), and methyl groups makes 5-Amino-4,6-dimethyl-2-hydroxypyrimidine a powerful precursor for creating libraries of potential drug candidates, particularly kinase inhibitors.[6]

  • The C5-Amino Group: Acts as a key nucleophile or can be converted into a handle for cross-coupling reactions.

  • The C2-Hydroxyl Group: Can be converted to a leaving group (e.g., a chloride) for subsequent S-N-Ar reactions.[7][8]

  • The C4/C6-Methyl Groups: Can influence solubility and provide steric hindrance to direct binding to biological targets.[6]

Application Workflow: Derivatization for Kinase Inhibitor Scaffolds

G cluster_paths Derivatization Pathways Core 5-Amino-4,6-dimethyl- 2-hydroxypyrimidine Path1 N-Acylation / Sulfonylation (Amide / Sulfonamide Library) Core->Path1 RCOCl or RSO₂Cl Path2 Buchwald-Hartwig Amination (Aryl-Amine Library) Core->Path2 Aryl-Halide, Pd Catalyst Path3 Conversion to Halide (C2-Cl) followed by Suzuki/Sonogashira Coupling Core->Path3 POCl₃ then R-B(OH)₂ Result1 Bioactive Amides Path1->Result1 Result2 Novel Kinase Hinge Binders Path2->Result2 Result3 Rigid Scaffolds Path3->Result3

Caption: Potential derivatization pathways from the core intermediate.

Protocol: N-Acylation of the 5-Amino Group

This protocol provides a general method for forming an amide linkage, a common motif in pharmaceuticals.

1. Materials and Reagents:

  • 5-Amino-4,6-dimethyl-2-hydroxypyrimidine

  • Acid chloride (e.g., Benzoyl chloride)

  • Pyridine or Triethylamine (as a base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (as solvent)

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous magnesium sulfate

2. Procedure:

  • Step 1: Reaction Setup. Dissolve the starting aminopyrimidine in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Add 1.5-2.0 equivalents of pyridine.

    • Causality Note: Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation and preventing protonation of the starting amine.

  • Step 2: Acylation. Cool the solution to 0 °C in an ice bath. Add the acid chloride (1.1 equivalents) dropwise via syringe.

  • Step 3: Reaction. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Step 4: Quenching and Extraction. Quench the reaction by adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.

  • Step 5: Drying and Concentration. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Step 6: Purification. Purify the crude solid by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Section 4: Analytical Methodologies

Accurate and reliable analytical methods are crucial for quality control. HPLC-MS/MS is the preferred method for both purity determination and reaction monitoring.[9]

Protocol: Purity Assessment by HPLC-MS/MS

Table 2: Example HPLC-MS/MS Parameters

ParameterCondition
HPLC Column C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, return to 5% B
Injection Volume 2 µL
MS Ionization Electrospray Ionization (ESI), Positive Mode
MS Detection Multiple Reaction Monitoring (MRM) or Full Scan
Source Temp. 550 °C
Ion Spray Voltage 5500 V

Note: These parameters are a starting point and should be optimized for the specific derivative being analyzed.[9]

Section 5: Safety and Handling Protocols

Substituted aminopyrimidines, like many organic intermediates, require careful handling. The following guidelines are based on safety data for structurally similar compounds.[5][10][11][12]

Table 3: Personal Protective Equipment (PPE) and Handling Guidelines

AreaRequirementRationale
Ventilation Use only in a well-ventilated area or chemical fume hood.To prevent inhalation of dust or fumes.[5]
Eye Protection Wear chemical safety goggles or a face shield.Causes serious eye irritation.[5][11]
Skin Protection Wear nitrile gloves and a lab coat. Wash hands thoroughly after handling.Causes skin irritation. Avoid all personal contact.[5][11][12]
Respiratory For bulk handling or where dust is generated, use a NIOSH-approved respirator.May cause respiratory irritation.[5]

Spill & Disposal Procedures:

  • Spills: For small spills, sweep up the solid material, avoiding dust generation. Place in a sealed container for disposal.[10] Clean the area with soap and water.

  • Waste Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[11]

References

  • Advance Pharma Chem. Specialty Intermediate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKatkBAwP7eEaIvnhBeTka8WyPTFFWYqgRWju54-xbe2cSmHNrre6XDyObmKg1T30I_zGGiLSgrMBXBt9maRHEyG6mAiLiyx6c56tHoT_9ibRVggnJnMx0Ly93GYj60SpA0FRNpPm-p2I0O80dkrQ=]
  • Apollo Scientific. 5-Amino-4,6-dichloro-2-methylpyrimidine Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGh23VLcZIEX2zw-Xw7wLT_4y5hodByDlHur-QQ3i5CyPnIzimden1j66ltxAE_IU6o2Oa40fVcCVW3Nmjei7Afvj7soPDhVWgsCE-9BL-YoDg1JVdjgZld2qBY65D3XL6yizf5wv2fDA-DFX3-7iu3uBmAlPdqQRQncb8Pg==]
  • TCI EUROPE N.V. 2-Amino-4,6-dimethoxypyrimidine Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvrV6JIhY6__MMfEDA8iHN9ISd9qZDAbL8r0bqQ_xGKWR7KtQX9AFoZ_a1SMbsm-kReC1L1gXVlucSpFe6MSgWmnNBbbSbI3P0hFJbR_0xEzaQppeHtxNR-KkbHC7Ryqo2MB2gFbpRGnHilxn8vtJggQ==]
  • Thermo Fisher Scientific. 2-Amino-5,6-dimethyl-1H-pyrimidin-4-one Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH081foyDShG4A8Lnyd-wPniloKoHQ32cY0bLkwMD-S6LJ6fFDLHI8YAUl0QtPRfJGimrWB4HcWdUItOBMT5gb7GgAdB_Zg1nBR14FiuJpzld_E_IQIgjLAJXSudcrd3c3EeqnbD8zeuZi96Qf-LQJoUdB7g982s3WQuRjxsBHB8KM92y8r14yUA6MTAicM0RfrFXnkajrY3031aWXDDoaLNUKzJuduKr7RYkFM1zretneHY0sPM4LTHOaRKBthQXzNsKXe5eVz13RtaHM=]
  • Fisher Scientific Company. 2-Amino-4,6-dimethylpyrimidine Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbdMUQWtjb5jw4xMbE7gw-lZ3JQoUu5J0ntV8h7foYlpP-WbYCDua1pSlQrzHm7Oq1kuOVOqgMUhje-Ls5JS04lhhfN53nEC6-RzEjvuLxdSRwQqvxCsGBATUO5nuaIZOKBH5n7Lv5x9f3pxxFuhRKGufAPqKnnqQTxI9qMm8NFKKkA1M9Sl6G1SPapNrq6YH]
  • Sigma-Aldrich. Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnQSEsR9L8I_-nR1nkvG6funUZgpg6G9IBwylvVq55y5VVpgXXvakTNiogr39KgFgXDgNer5oqVem53I7QDte_t6czemXWD4b7wXC84dbDPDqVkXQoXB_nlNos_vWbJbQPfm_WcGTMdirUmXJ6Bc12]
  • Jansa, P. et al. (2014). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270876/]
  • Li, X. et al. Simultaneous quantitation of nine kinds of (D)-and (L)-amino acid enantiomers by HPLC-MS/MS: Application to the quality control of amino acid tablets. Analytical Methods. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIl0b35ZSnT1ezbkdCyN3T_GA2RVRxJjYvsOIxnnzcYVClGxaabWNEFUeMW7x15XjBpvS2brySO3flnx1e7TBm6tLktOkwydJYDcidREuWz0Ogl6A90kvb6FAyEfoq8An_HnxXQLwXVoG70xsRRT-Fg8Ar_B8ekrMQ]
  • Jansa, P. et al. (2016). 5-Substituted 2-amino-4, 6-dihydroxypyrimidines and 2-amino-4, 6-dichloropyrimidines: Synthesis and inhibitory effects on immune-activated nitric oxide production. ResearchGate. [URL: https://www.researchgate.
  • PrepChem.com. Synthesis of 5-amino-2,4,6-trihydroxy-pyrimidine. [URL: https://www.prepchem.com/synthesis-of-5-amino-2-4-6-trihydroxy-pyrimidine]
  • BenchChem. Application of 2-Amino-4,6-dimethoxypyrimidine in Medicinal Chemistry: A Detailed Overview. [URL: https://www.benchchem.com/blog/application-of-2-amino-4-6-dimethoxypyrimidine-in-medicinal-chemistry-a-detailed-overview/]
  • Patil, P. et al. (2010). One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide. The Open Catalysis Journal. [URL: https://benthamopen.
  • Al-Warhi, T. et al. (2022). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9582003/]
  • BenchChem. An In-depth Technical Guide to 2-Amino-4,6-dimethoxypyrimidine: Properties, Synthesis, and Applications. [URL: https://www.benchchem.
  • Google Patents. Method for preparing 2-amino-4, 6-dimethoxypyrimidine. [URL: https://patents.google.
  • ResearchGate. (PDF) Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. [URL: https://www.researchgate.
  • Li, T. et al. (2023). Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels. Chemosensors. [URL: https://www.mdpi.com/2227-9040/11/8/307]
  • Semantic Scholar. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor rec. [URL: https://www.semanticscholar.org/paper/6-Amino-2%2C4%2C5-trimethylpyridin-3-ol-and-derivatives-as-Oh-Lee/749504f5e712a14b5336e92e5914619b0572b88f]
  • PubChem. 2-Amino-4,6-dimethoxypyrimidine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/118946]
  • SpringerLink. Synthesis, 99mTc-labeling, in-vivo study and in-silico investigation of 6-amino-5-[(bis-(2-hydroxy-ethyl). [URL: https://link.springer.com/article/10.1007/s10943-022-01633-z]
  • ChemicalBook. 2-AMINO-5,6-DIMETHYL-4-HYDROXYPYRIMIDINE. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8281358.htm]
  • Santa Cruz Biotechnology. 2-Amino-5,6-dimethyl-4-hydroxypyrimidine. [URL: https://www.scbt.com/p/2-amino-5-6-dimethyl-4-hydroxypyrimidine-3977-23-9]977-23-9]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 5-Nitro-4,6-dimethyl-2-hydroxypyrimidine Reduction

Ticket ID: PYR-RED-5N Status: Open Subject: Optimization of Reduction Protocols for 5-nitro-4,6-dimethyl-2-hydroxypyrimidine Assigned Specialist: Senior Application Scientist Critical Workflow Overview Before initiating...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-RED-5N Status: Open Subject: Optimization of Reduction Protocols for 5-nitro-4,6-dimethyl-2-hydroxypyrimidine Assigned Specialist: Senior Application Scientist

Critical Workflow Overview

Before initiating experimentation, select the reduction pathway that aligns with your available equipment and downstream applications.[1] The following decision matrix outlines the two primary industrial and laboratory standards.

ReductionSelector Start Start: 5-nitro-4,6-dimethyl-2-hydroxypyrimidine EquipCheck Equipment Availability? Start->EquipCheck HighPress High Pressure Reactor (Parr/Autoclave) EquipCheck->HighPress Yes Glassware Standard Glassware Only EquipCheck->Glassware No MethodA Method A: Catalytic Hydrogenation (Pd/C or Raney Ni) HighPress->MethodA Clean Advantage: Clean workup, High Purity MethodA->Clean MethodB Method B: Chemical Reduction (Fe/HCl or Zn/AcOH) Glassware->MethodB Robust Advantage: Robust, Insensitive to poisoning MethodB->Robust

Figure 1: Decision matrix for selecting the optimal reduction strategy based on laboratory infrastructure.

Method A: Catalytic Hydrogenation (Gold Standard)

Best for: High purity requirements, scale-up, and minimizing waste. Mechanism: Heterogeneous catalysis via H₂ adsorption.

The Optimization Matrix

The following parameters are calibrated for the specific solubility profile of 4,6-dimethyl-2-hydroxypyrimidine derivatives.

ParameterStandard RangeOptimized Target Technical Rationale
Catalyst Pd/C (5-10%) or Raney Ni5% Pd/C (50% wet) Pd/C offers faster kinetics than Ni for this substrate. "Wet" catalyst prevents ignition and reduces pyrophoric risk [1, 2].
Solvent MeOH, EtOH, EtOAcMethanol Best solubility balance. The substrate is sparingly soluble; MeOH allows higher concentration at reflux.[1]
Pressure 1 - 50 bar3 - 5 bar (45-75 psi) Higher pressure overcomes mass transfer limitations caused by the substrate's poor solubility.
Temp 25°C - 80°C50°C - 60°C Elevated temperature is critical here to keep the starting material in solution/suspension and drive the reaction to completion.[1]
Optimized Protocol
  • Charge: In an autoclave, suspend 5-nitro-4,6-dimethyl-2-hydroxypyrimidine (1.0 eq) in Methanol (10-15 volumes).

  • Catalyst: Add 5% Pd/C (5-10 wt% loading relative to substrate). Note: Add under inert gas (N₂/Ar) to prevent ignition.

  • Cycle: Purge vessel 3x with N₂, then 3x with H₂.

  • Reaction: Pressurize to 4 bar H₂ and heat to 55°C with vigorous stirring (>800 RPM).

    • Why? High stirring speed is essential to break H₂ gas into microbubbles, maximizing surface area contact with the solid catalyst [3].[1]

  • Completion: Reaction typically completes in 2-4 hours. Monitor H₂ uptake; cessation indicates completion.

  • Workup: Filter hot (to prevent product precipitation on catalyst) through Celite. Concentrate filtrate.[2]

Method B: Béchamp Reduction (Robust Alternative)

Best for: Labs without hydrogenation apparatus or substrates containing catalyst poisons (e.g., sulfur impurities). Mechanism: Electron transfer from metal surface (Fe/Zn) in acidic media.

Optimized Protocol
  • Suspend: Place 5-nitro-4,6-dimethyl-2-hydroxypyrimidine (1.0 eq) in 15% aqueous Acetic Acid or dilute HCl.

  • Activate: Add Iron powder (Fe, 3-4 eq) portion-wise at 80-90°C.

    • Caution: This reaction is exothermic.[3] Control addition rate to maintain gentle reflux.

  • Process: Stir vigorously for 2-3 hours. The yellow nitro suspension will fade to a colorless/pale pink solution (amine salt).[1]

  • Workup (Critical Step):

    • Basify mixture to pH 8-9 using Na₂CO₃ to precipitate Iron salts.

    • Filter the iron sludge while hot.[1]

    • Note: The product (5-amino) is amphoteric.[1] If yield is low, adjust filtrate pH to the isoelectric point (approx pH 6.5-7.[1]0) to maximize precipitation [4].

Troubleshooting & FAQs (The "Help Desk")

Ticket #101: Reaction Stalls / Incomplete Conversion

Symptom: H₂ uptake stops, but TLC/HPLC shows remaining starting material or a new intermediate spot. Root Cause: "Hydroxylamine Bottleneck." The reduction proceeds Nitro (


) 

Nitroso (

)

Hydroxylamine (

)

Amine (

). The reduction of the hydroxylamine to the amine is the rate-determining step and can stall if catalyst activity is low.[1]

Mechanism Nitro Nitro (-NO2) Nitroso Nitroso (-NO) Nitro->Nitroso Fast Hydroxyl Hydroxylamine (-NHOH) Nitroso->Hydroxyl Fast Amine Amine (-NH2) Hydroxyl->Amine Slow / Rate Limiting

Figure 2: The reduction pathway showing the critical hydroxylamine accumulation point.[1]

Solution:

  • Increase Temperature: Bump to 60-65°C to overcome the activation energy barrier for the final step.

  • Check pH: Hydroxylamine reduction is acid-catalyzed. If using Method A, adding a trace of acetic acid can accelerate this step.

Ticket #102: Product Turns Pink/Red Upon Isolation

Symptom: White solid turns pink, purple, or black after filtering. Root Cause: Oxidative Instability. 5-aminopyrimidines are electron-rich and prone to air oxidation, forming colored azo or azoxy dimers [5].

Solution:

  • Preventative: Perform filtration and drying under Nitrogen/Argon.

  • Corrective: Add a reducing agent stabilizer (e.g., 0.1% Sodium Metabisulfite or Ascorbic Acid) to the recrystallization solvent.[1]

  • Storage: Store the amine as its HCl salt (5-amino-4,6-dimethyl-2-hydroxypyrimidine hydrochloride), which is significantly more stable to oxidation than the free base.[1]

Ticket #103: Low Yield During Aqueous Workup

Symptom: Reaction conversion is 100%, but isolated yield is <50%. Root Cause: Amphoteric Solubility. The product contains a basic amine and an acidic enol/amide (from the 2-hydroxy/2-one tautomer).[1] It is soluble in both strong acid (protonation) and strong base (deprotonation).

Solution:

  • Isoelectric Precipitation: Do not just "neutralize." You must target the specific Isoelectric Point (pI).[1] For this substrate, the solubility minimum is typically near pH 6.5 - 7.2 .[1]

  • Salting Out: If the product remains in the aqueous phase, saturate the solution with NaCl and extract with n-Butanol or THF (standard EtOAc extraction is often inefficient for polar aminopyrimidines).[1]

References

  • BenchChem. (2025).[4][5] A Head-to-Head Battle of Catalysts: Raney Nickel vs. Palladium-on-Carbon for Nitro Group Reduction.[5] Retrieved from

  • ACS GCI Pharmaceutical Roundtable. (2023). Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation Reagent Guide.[3] Retrieved from

  • Kazemimoghadam, M. (2017). Hydrogenation Process Analysis with a Slurry Reactor: Mass Transfer Effects. ResearchGate.[4] Retrieved from

  • Smith, D. L., & Elving, P. J. (1961).[6] Electrochemical Reduction of Pyrimidine, Cytosine and Related Compounds.[6] OSTI Technical Report No.[6] 63. Retrieved from [6]

  • Chandrappa, S., et al. (2010).[7] Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine. Asian Journal of Chemistry.[1] Retrieved from

Sources

Optimization

Controlling side reactions in pyrimidine nitration protocols

Topic: Controlling Side Reactions & Optimizing Regioselectivity Doc ID: PYR-NIT-004 | Version: 2.1 | Last Updated: 2026-02-15 Executive Summary Nitrating pyrimidine rings is notoriously difficult due to the nucleus's -de...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling Side Reactions & Optimizing Regioselectivity Doc ID: PYR-NIT-004 | Version: 2.1 | Last Updated: 2026-02-15

Executive Summary

Nitrating pyrimidine rings is notoriously difficult due to the nucleus's


-deficient nature (similar to nitrobenzene). The two nitrogen atoms withdraw electron density, deactivating the ring toward Electrophilic Aromatic Substitution (EAS). Standard protocols often fail because the acidic media required for nitration protonates the ring nitrogens, further deactivating the system and leading to oxidative ring opening  (black tar formation) rather than substitution.

This guide addresses the three primary failure modes:

  • No Reaction: Due to N-protonation/deactivation.

  • Ring Destruction: Oxidative opening of the pyrimidine nucleus.

  • Safety Hazards: Runaway exotherms and explosive by-products.[1]

Module 1: The Mechanism (Why Your Reaction Fails)

Q: Why does my reaction turn into black tar instead of nitrating?

A: This is the signature of oxidative ring opening . In standard mixed acid (


), the pyrimidine ring is protonated (

), forming a dicationic species that is inert to EAS. To force the reaction, chemists often raise the temperature. However, the hot nitric acid then acts as a powerful oxidant rather than a nitrating agent. It attacks the C=N bonds, cleaving the ring and polymerizing the fragments into "tar."
Q: Why can't I nitrate unsubstituted pyrimidine?

A: The ring is too electron-deficient. Successful nitration requires Electron Donating Groups (EDGs) like


, 

, or

at the C2, C4, or C6 positions. These "push" electron density into the C5 position (the meta-like position relative to nitrogens), activating it for attack.
Q: What is the "Ipso" pathway I keep hearing about?

A: If the C5 position is blocked by a leaving group (e.g.,


, 

), the nitronium ion can attack that position, displace the group, and install the nitro group. This is often cleaner than direct nitration because it avoids the competition between activation and deactivation.

Module 2: Visualizing the Pathways

The following diagram illustrates the competition between the desired C5-nitration and the destructive side reactions.

PyrimidineNitration Start Pyrimidine Substrate (Activated with EDG) Acid Acidic Media (HNO3/H2SO4) Start->Acid Mix Protonated N-Protonated Species (Deactivated Cation) Acid->Protonated Fast Equilibrium (k1) Sigma Sigma Complex (Intermediate) Acid->Sigma Slow EAS Attack (k2) Tar Ring Opening/Oxidation (Black Tar) Protonated->Tar T > 80°C (Oxidative Cleavage) NoRxn No Reaction (Recovered SM) Protonated->NoRxn T < 50°C (Inert) Product C5-Nitro Product (Desired) Sigma->Product -H+

Figure 1: Reaction landscape of pyrimidine nitration. Note that N-protonation (red path) competes with the desired C5-attack (yellow path). High temperatures on the protonated species lead to irreversible destruction (black path).

Module 3: Troubleshooting Guide

Scenario A: Reaction mixture turned black/violent exotherm.
  • Cause: Oxidative degradation due to high temperature or lack of temperature control during addition.[2]

  • Fix:

    • Switch Reagents: Move from Mixed Acid to Nitrate Salt/TFAA (see Protocol B).

    • Control Addition: Nitration is exothermic. Add the nitrating agent dropwise at

      
      .
      
    • Quench Early: Do not "cook" the reaction overnight. Monitor by TLC/LCMS every 30 mins.

Scenario B: No product formed, starting material recovered.
  • Cause: The ring is deactivated by protonation.

  • Fix:

    • Use a Non-Protic Solvent: Use Trifluoroacetic Anhydride (TFAA) instead of sulfuric acid. TFAA generates the reactive trifluoroacetyl nitrate species without a massive excess of protons.

    • Check Substituents: Ensure you have at least one strong EDG (

      
      , 
      
      
      
      ,
      
      
      ) at C2/C4/C6.
Scenario C: Explosion or Fume-off.
  • Cause: Accumulation of unreacted reagents followed by a runaway reaction, or formation of unstable polynitro compounds.

  • Fix:

    • Never add organics to hot acid.

    • Stirring: Ensure vigorous stirring to prevent "hot spots."

    • Scale: Do not scale up >5g without calorimetry data (DSC/ARC).

Module 4: Optimized Protocols

Protocol A: The "Modern Standard" (Nitrate Salt/TFAA)

Best for: Sensitive substrates, preventing oxidation, and avoiding strong mineral acids.

  • Setup: Flame-dry a round-bottom flask under

    
    .
    
  • Dissolution: Dissolve the pyrimidine substrate (1.0 equiv) in Trifluoroacetic Anhydride (TFAA) (5–10 volumes).

    • Note: TFAA serves as both solvent and activator.

  • Addition: Cool to

    
    . Add Potassium Nitrate (
    
    
    
    )
    (1.1 equiv) portion-wise over 30 minutes.
    • Mechanism:[1][3][4][5]

      
       (Trifluoroacetyl nitrate). This is a potent nitrating agent that works under mild conditions.
      
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Quench: Pour mixture onto crushed ice/NaHCO3. Extract with EtOAc.

Protocol B: The "Classic" Mixed Acid (Modified)

Best for: Highly deactivated substrates that require brute force (Use with caution).

  • Preparation: Premix Conc.

    
     and Fuming 
    
    
    
    (1:1 ratio) at
    
    
    .
  • Addition: Add the pyrimidine solid slowly to the acid mixture at

    
    .
    
    • Critical: Do not add acid to the solid; the localized heat can cause decomposition.

  • Temperature: Maintain

    
     for 1 hour. Only heat to 
    
    
    
    if absolutely necessary and monitor for gas evolution (sign of ring opening).

Module 5: Data & Reagent Comparison

Table 1: Comparison of Nitrating Systems for Pyrimidines

Reagent SystemActive SpeciesAcidityOxidative PotentialYield (Typical)*Safety Risk


(Nitronium)
ExtremeHigh (Destructive)20–50%High (Exotherm)


ModerateLow60–85% Moderate


HighMedium40–60%Low
CAN / AcOH Radical/CationHighVery High< 30%Low

*Yields are estimates for activated pyrimidines (e.g., uracil derivatives).

Module 6: Troubleshooting Decision Tree

Troubleshooting Start Start: Reaction Failed Q1 What is the physical state? Start->Q1 BlackTar Black Tar / Charring Q1->BlackTar Dark/Viscous NoChange No Change / SM Recovered Q1->NoChange Clear/Solid Sol1 Diagnosis: Oxidative Ring Opening Action: Switch to KNO3/TFAA Maintain T < 20°C BlackTar->Sol1 Q2 Are EDGs present? NoChange->Q2 YesEDG Yes (-OH, -NH2) Q2->YesEDG NoEDG No (H, Alkyl) Q2->NoEDG Sol2 Diagnosis: N-Protonation Action: Increase reaction time or use Ipso-displacement YesEDG->Sol2 Sol3 Diagnosis: Electronic Deactivation Action: Impossible directly. Modify substrate first. NoEDG->Sol3

Figure 2: Decision matrix for troubleshooting common pyrimidine nitration failures.

References

  • Mechanism of Pyrimidine Nitration & Deactivation Brown, D. J. (1962).[4] The Pyrimidines. Wiley Interscience. Source: (Foundational text establishing the electron-deficient nature of the ring and C5 selectivity)

  • Nitration of 2-substituted pyrimidine-4,6-diones (Gem-dinitro formation) Langlet, A., et al. (2002). J. Org. Chem. 67(22), 7833-7838. Source: (Describes side reactions involving gem-dinitro formation and ring susceptibility)

  • Protonation at C5 and Sigma Complex Formation Demeter, A., et al. (2003). J. Am. Chem. Soc. 125(9), 2535-2540. Source: (Explains the competition between N-protonation and C-protonation/substitution)

  • Ipso-Nitration Strategies RSC Advances (2025). Ipso nitration in organic synthesis. Source: (Review of displacing leaving groups to achieve difficult nitrations)

  • Safety of Nitration Reactions IChemE (2025). Runaway reaction hazards in processing organic nitrocompounds. Source: (General safety grounding for exothermic nitration risks)

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 1H NMR Spectral Analysis of 5-amino-4,6-dimethyl-2-hydroxypyrimidine: A Comparative Approach

For researchers and professionals in drug development and medicinal chemistry, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of progressive research. Among these, pyrimidine derivati...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and medicinal chemistry, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of progressive research. Among these, pyrimidine derivatives form a critical class of molecules with a broad spectrum of biological activities. This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 5-amino-4,6-dimethyl-2-hydroxypyrimidine, a molecule of significant synthetic interest. In the absence of a directly published spectrum, this guide employs a comparative analysis of structurally related compounds to predict, interpret, and validate the spectral features of the title compound. This approach not only serves as a practical tool for the identification of this specific molecule but also enhances the foundational understanding of structure-spectrum correlations within the pyrimidine family.

The Structural Landscape and Predicted 1H NMR Profile

5-amino-4,6-dimethyl-2-hydroxypyrimidine exists in a tautomeric equilibrium, predominantly favoring the 2-pyridone form due to amide resonance stabilization. This structural nuance is pivotal in understanding its 1H NMR spectrum. The molecule's asymmetry dictates that all proton environments are unique.

Based on established principles of NMR spectroscopy and data from analogous structures, we can anticipate the following key signals for 5-amino-4,6-dimethyl-2-hydroxypyrimidine.[1][2][3][4]

Experimental Protocol: Acquiring a High-Resolution 1H NMR Spectrum

To ensure the acquisition of a high-quality and reproducible 1H NMR spectrum, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, minimizing artifacts and ensuring data integrity.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of high-purity 5-amino-4,6-dimethyl-2-hydroxypyrimidine.

  • Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). DMSO-d6 is chosen for its ability to dissolve a wide range of polar compounds and for its exchangeable proton signals, which can help in identifying the NH and OH protons.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

  • Use a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire a standard one-dimensional 1H NMR spectrum with the following parameters:

    • Pulse angle: 30-45°

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 2-5 seconds

    • Number of scans: 16-64 (adjust for optimal signal-to-noise ratio)

  • Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

  • Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

  • Integrate all observed signals to determine the relative number of protons.

Comparative Spectral Analysis: Building a Confident Assignment

To substantiate our predicted chemical shifts, we will compare them with the experimental data of structurally similar pyrimidine derivatives.

CompoundMethyl Protons (δ, ppm)Amino Protons (δ, ppm)Ring CH (if applicable) (δ, ppm)OH/NH Protons (δ, ppm)Reference Solvent
2-Amino-4,6-dimethylpyrimidine2.2-2.4 (s, 6H)4.8-5.2 (br s, 2H)6.2-6.4 (s, 1H)-CDCl3
4-Amino-2,6-dimethylpyrimidine2.2-2.4 (s, 6H)4.8-5.2 (br s, 2H)6.0-6.2 (s, 1H)-CDCl3
2-Amino-5-methylpyrimidine-4,6-diol1.57 (s, 3H)6.88 (bs, 2H)-10.70 (bs, 2H)DMSO-d6
Predicted: 5-amino-4,6-dimethyl-2-hydroxypyrimidine ~2.1 (s, 6H) ~4.5-5.5 (br s, 2H) -~10.5-11.5 (br s, 1H) DMSO-d6

Data for reference compounds are sourced from various chemical databases and publications.[3][5][6]

Detailed Interpretation of the Predicted Spectrum

G

  • Methyl Protons (C4-CH3 and C6-CH3): Due to the molecule's asymmetry, the two methyl groups are chemically non-equivalent. However, their electronic environments are very similar, and they are expected to resonate at a similar chemical shift, likely appearing as a single, slightly broadened singlet integrating to six protons around δ 2.1 ppm . The electron-donating nature of the amino and hydroxyl/oxo groups will shield these protons relative to those in less substituted pyrimidines.

  • Amino Protons (C5-NH2): The protons of the amino group are expected to appear as a broad singlet in the region of δ 4.5-5.5 ppm . The broadness of this signal is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange with residual water in the solvent. The chemical shift of this peak is highly dependent on concentration and temperature.

  • Hydroxyl/Amide Proton (N1-H or O-H): In the predominant 2-pyridone tautomer, this proton is attached to a nitrogen atom. Due to hydrogen bonding and its acidic nature, this proton is expected to be significantly deshielded, appearing as a broad singlet at a downfield chemical shift, likely in the range of δ 10.5-11.5 ppm . This is consistent with data from similar hydroxy- and aminopyrimidines.[3][7]

Comparative Alternatives and Distinguishing Features

When analyzing an unknown sample, it is crucial to consider and rule out structurally related isomers. The 1H NMR spectrum of 5-amino-4,6-dimethyl-2-hydroxypyrimidine can be definitively distinguished from its isomers by the absence of a signal corresponding to a proton directly attached to the pyrimidine ring. For instance, an isomer like 2-amino-4,5-dimethyl-6-hydroxypyrimidine would exhibit a singlet for the C2-proton, a feature absent in our target molecule.

Conclusion

The 1H NMR spectrum of 5-amino-4,6-dimethyl-2-hydroxypyrimidine is predicted to be characterized by three main signals: a singlet for the two methyl groups, a broad singlet for the amino protons, and a downfield broad singlet for the hydroxyl/amide proton. This guide provides a robust framework for the analysis of this spectrum, grounded in comparative data from related structures and established spectroscopic principles. By following the outlined experimental protocol and analytical workflow, researchers can confidently identify and characterize this important pyrimidine derivative, facilitating its use in further synthetic applications and biological screening.

References

  • Semantic Scholar. (n.d.). Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. Retrieved from [Link]

  • ResearchGate. (2016). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR Spectra of the Condensed Pyrimidines 1-10. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectrum of para-substituted pyrimidine ER-6. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Retrieved from [Link]

  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The Solid-state Hierarchy and Iodination Potential of [bis(3-acetaminopyridine)iodine(I)]PF6 - Supporting Information. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Reactivity of 5-Amino vs. 2-Amino Pyrimidine Derivatives for Researchers

For researchers, scientists, and professionals in drug development, a nuanced understanding of the reactivity of substituted heterocycles is paramount for the rational design and synthesis of novel molecular entities. Am...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of the reactivity of substituted heterocycles is paramount for the rational design and synthesis of novel molecular entities. Aminopyrimidines are a cornerstone in medicinal chemistry, with the 2-aminopyrimidine motif being particularly prevalent in a wide array of bioactive compounds and approved drugs.[1][2][3][4] However, the isomeric 5-aminopyrimidine presents a different electronic and steric profile, leading to distinct reactivity patterns. This guide provides an in-depth comparison of the reactivity of 5-amino versus 2-amino pyrimidine derivatives, supported by mechanistic insights and experimental data, to empower researchers in their synthetic endeavors.

The Electronic Landscape of Aminopyrimidines: A Tale of Two Isomers

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency governs its general reactivity, making it susceptible to nucleophilic attack and resistant to electrophilic substitution. The introduction of an amino group, a potent electron-donating group, significantly modulates this electronic landscape, and its position is a critical determinant of the molecule's overall reactivity.

2-Aminopyrimidine: In 2-aminopyrimidine, the amino group is directly conjugated to the ring nitrogens, creating a cyclic amidine system. This arrangement leads to a significant delocalization of the exocyclic nitrogen's lone pair into the pyrimidine ring. Consequently, the exocyclic amino group of 2-aminopyrimidine is a poor nucleophile.[5] The ring nitrogens are the most basic sites, and protonation occurs preferentially at N1 or N3.[2] The electron-donating nature of the 2-amino group increases the electron density at the C4, C6, and particularly the C5 position, making the latter the most susceptible to electrophilic attack.

5-Aminopyrimidine: In contrast, the amino group in 5-aminopyrimidine is not in direct conjugation with the ring nitrogens in the same manner as the 2-amino isomer. While it still acts as an electron-donating group through resonance, its effect is more analogous to that of an amino group on a benzene ring. It activates the positions ortho (C4 and C6) and para (C2) to it for electrophilic attack. Conversely, it also enhances the electron density of the ring, which can influence the reactivity of leaving groups at other positions towards nucleophiles.

The acidity of the exocyclic amino group is also influenced by the ring nitrogens. The aza-substitution increases the acidity of the amino group in aminopyrimidines compared to aniline.[5][6]

Comparative Reactivity in Key Synthetic Transformations

The differential electronic properties of 2-amino and 5-aminopyrimidine derivatives manifest in their reactivity across a range of important synthetic reactions.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone for the functionalization of pyrimidines, typically involving the displacement of a halide or other suitable leaving group. The pyrimidine ring's electron-deficient nature inherently facilitates this reaction by stabilizing the negatively charged Meisenheimer-like intermediate.

  • Reactivity of Halogenated Aminopyrimidines: The position of the amino group relative to the leaving group is crucial.

    • 2-Amino-Halopyrimidines: In a substrate like 2-amino-4-chloropyrimidine, the 2-amino group, being electron-donating, will slightly deactivate the C4 position towards nucleophilic attack compared to an unsubstituted 4-chloropyrimidine. However, the overall electron-withdrawing character of the pyrimidine ring still allows for substitution to occur. The regioselectivity of SNAr on dihalopyrimidines can be complex and is influenced by other substituents and reaction conditions.[7]

    • 5-Amino-Halopyrimidines: In a 5-amino-2-chloropyrimidine or 5-amino-4-chloropyrimidine, the 5-amino group will activate the C2, C4, and C6 positions towards electrophilic attack, but its impact on nucleophilic substitution is less direct. It will increase the overall electron density of the ring, potentially slowing down the reaction compared to an unsubstituted halopyrimidine.

The general workflow for a typical SNAr reaction is depicted below:

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Start Dissolve Halogenated Aminopyrimidine and Nucleophile in an aprotic polar solvent (e.g., DMF, DMSO) Base Add a non-nucleophilic base (e.g., K2CO3, DIPEA) Start->Base Heat Heat the reaction mixture (e.g., 80-120 °C) Base->Heat Monitor Monitor reaction progress by TLC or LC-MS Heat->Monitor Quench Cool and quench the reaction Monitor->Quench Extract Extract with an organic solvent Quench->Extract Purify Purify by chromatography Extract->Purify

Figure 1: General workflow for a Nucleophilic Aromatic Substitution (SNAr) reaction.

Electrophilic Aromatic Substitution

Due to the electron-deficient nature of the pyrimidine ring, electrophilic aromatic substitution is generally challenging. However, the activating effect of the amino group can enable these reactions.

  • 2-Aminopyrimidine Derivatives: The 2-amino group strongly activates the C5 position towards electrophilic attack. This is analogous to 2-aminopyridine, where electrophilic substitution, such as nitration, occurs predominantly at the 5-position.[8]

  • 5-Aminopyrimidine Derivatives: The 5-amino group activates the C2, C4, and C6 positions. However, the C4 and C6 positions are generally more susceptible to electrophilic attack due to being ortho to the activating amino group. Regioselectivity can be an issue, and the outcome may depend on the specific electrophile and reaction conditions.

The mechanism for electrophilic aromatic substitution on an activated pyrimidine ring is illustrated below:

Figure 2: General mechanism for Electrophilic Aromatic Substitution (EAS).

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for forming C-C and C-N bonds to the pyrimidine core. The reactivity of halopyrimidines in these reactions is generally high due to the electron-deficient nature of the ring, which facilitates the oxidative addition step.[9]

  • 2-Amino vs. 5-Amino-Halopyrimidines: Direct comparative studies on the relative rates of cross-coupling reactions for these isomers are scarce. However, the electronic environment around the C-X bond will influence the rate of oxidative addition. The more electron-deficient the carbon center, the faster the oxidative addition. Therefore, it is plausible that a halogen at the 2 or 4/6 position of a 5-aminopyrimidine would be more reactive than a halogen at the 4/6 position of a 2-aminopyrimidine, due to the stronger electron-donating effect of the 2-amino group at these positions. Conversely, a halogen at the 5-position of a 2-aminopyrimidine would likely be less reactive.

Reaction Type2-Aminopyrimidine Derivative5-Aminopyrimidine DerivativeMechanistic Rationale
Nucleophilic Aromatic Substitution (SNAr) at C4/C6Generally reactive, but the 2-amino group can have a mild deactivating effect.Generally reactive. The 5-amino group has a less direct electronic influence on these positions for SNAr.The reaction rate is primarily governed by the stability of the Meisenheimer intermediate, which is favored by the electron-withdrawing pyrimidine ring.
Electrophilic Aromatic Substitution Highly regioselective for the C5 position.Activates C2, C4, and C6 positions, with potential for mixtures of products.The amino group is a strong activating group, and its position dictates the site of electrophilic attack based on resonance stabilization of the sigma complex.
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki)Reactivity of a C4/C6-halogen is modulated by the 2-amino group.Reactivity of a C2 or C4/C6-halogen is influenced by the 5-amino group.The rate of oxidative addition of the palladium catalyst to the C-X bond is sensitive to the electronic density at the carbon atom.
N-Alkylation Prone to alkylation at both the exocyclic amino group and the endocyclic ring nitrogens, leading to selectivity challenges.[10]Alkylation is expected to occur primarily at the more nucleophilic exocyclic amino group.The endocyclic nitrogens in 2-aminopyrimidine are more basic and nucleophilic than the exocyclic amino group.[10]

Experimental Protocols for Comparative Reactivity Studies

To empirically determine the relative reactivity of 2-amino and 5-aminopyrimidine derivatives, the following experimental protocols can be employed.

Protocol 1: Comparative Electrophilic Bromination

This experiment aims to compare the regioselectivity and reactivity of 2-aminopyrimidine and 5-aminopyrimidine towards electrophilic bromination.

Materials:

  • 2-Aminopyrimidine

  • 5-Aminopyrimidine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Round-bottom flasks

  • Magnetic stirrers

  • TLC plates (silica gel)

  • NMR spectrometer

Procedure:

  • Reaction Setup: In two separate round-bottom flasks, dissolve 2-aminopyrimidine (1.0 mmol) and 5-aminopyrimidine (1.0 mmol) in anhydrous acetonitrile (10 mL) each.

  • Reagent Addition: To each flask, add N-Bromosuccinimide (1.0 mmol) portion-wise at room temperature while stirring.

  • Reaction Monitoring: Monitor the progress of both reactions simultaneously by TLC at regular intervals (e.g., every 15 minutes).

  • Work-up: Once the starting material is consumed or after a set time (e.g., 2 hours), quench the reactions by adding an aqueous solution of sodium thiosulfate.

  • Extraction: Extract the products with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product mixtures by ¹H NMR to determine the product distribution and relative conversion rates.

Protocol 2: Comparative Suzuki-Miyaura Cross-Coupling

This protocol compares the reaction rates and yields of the Suzuki-Miyaura coupling of a bromo-2-aminopyrimidine and a bromo-5-aminopyrimidine derivative.

Materials:

  • 4-Bromo-2-aminopyrimidine (or other suitable isomer)

  • 5-Bromo-2-aminopyrimidine (or other suitable isomer)

  • Phenylboronic acid

  • Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0))

  • 2M aqueous sodium carbonate solution

  • 1,4-Dioxane

  • Reaction vials suitable for heating

  • Magnetic stirrer hotplates

  • LC-MS for reaction monitoring

Procedure:

  • Reaction Setup: In two separate reaction vials, place 4-bromo-2-aminopyrimidine (0.5 mmol) and 5-bromo-2-aminopyrimidine (0.5 mmol) respectively.

  • Reagent Addition: To each vial, add phenylboronic acid (0.6 mmol), Pd(PPh₃)₄ (0.025 mmol), 1,4-dioxane (3 mL), and 2M aqueous sodium carbonate solution (1.5 mL).

  • Reaction: Purge the vials with an inert gas (e.g., argon or nitrogen) and heat to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reactions by taking small aliquots at regular time intervals and analyzing them by LC-MS to determine the consumption of starting material and formation of the product.

  • Work-up: After the reaction is complete (or after a set time), cool the mixtures, dilute with water, and extract with ethyl acetate.

  • Analysis: Dry the organic layers, concentrate, and purify the products by column chromatography. Compare the isolated yields and reaction times.

The general catalytic cycle for the Suzuki-Miyaura reaction is outlined below:

Suzuki_Cycle Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition R-X R-X (Halopyrimidine) R-X->Oxidative\nAddition R-Pd(II)-X R-Pd(II)-X Ln Oxidative\nAddition->R-Pd(II)-X Transmetalation Transmetalation R-Pd(II)-X->Transmetalation R'-B(OH)2 R'-B(OH)2 (Boronic Acid) R'-B(OH)2->Transmetalation Base Base Base->Transmetalation R-Pd(II)-R' R-Pd(II)-R' Ln Transmetalation->R-Pd(II)-R' Reductive\nElimination Reductive Elimination R-Pd(II)-R'->Reductive\nElimination Reductive\nElimination->Pd(0)Ln R-R' R-R' (Coupled Product) Reductive\nElimination->R-R'

Figure 3: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The isomeric relationship between 5-amino and 2-aminopyrimidine derivatives gives rise to significant differences in their chemical reactivity. The 2-amino isomer, with its cyclic amidine character, displays a less nucleophilic exocyclic amino group and directs electrophilic attack to the C5 position. In contrast, the 5-aminopyrimidine isomer behaves more like a substituted aniline, with a more nucleophilic exocyclic amino group and activation of the C2, C4, and C6 positions towards electrophiles. These fundamental differences have profound implications for synthetic strategy and the design of new aminopyrimidine-based molecules. By understanding and leveraging these distinct reactivity profiles, researchers can more effectively navigate the synthesis of complex targets and unlock the full potential of this important class of heterocycles.

References

  • Amino group acidity in aminopyridines and aminopyrimidines. (2025). ResearchGate. [Link]

  • Development of Stable Amino-Pyrimidine–Curcumin Analogs: Synthesis, Equilibria in Solution, and Potential Anti-Proliferative Activity. (2023). MDPI. [Link]

  • Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. (2025). ResearchGate. [Link]

  • Development of Stable Amino-Pyrimidine–Curcumin Analogs: Synthesis, Equilibria in Solution, and Potential Anti-Proliferative Activity. (2023). PMC. [Link]

  • Amino group acidity in aminopyridines and aminopyrimidines. (1977). Canadian Journal of Chemistry. [Link]

  • Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. (n.d.). ResearchGate. [Link]

  • Amino group acidity in nucleotide bases. (1977). Canadian Journal of Chemistry. [Link]

  • Protonation Sites in Pyrimidine and Pyrimidinamines in the Gas Phase. (1998). Journal of the American Chemical Society. [Link]

  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. (2001). ACS Publications. [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022). MDPI. [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022). ResearchGate. [Link]

  • Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. (2015). American Journal of Chemistry. [Link]

  • Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Current Chemistry Letters. [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2022). MDPI. [Link]

  • A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024). Journal of Population Therapeutics and Clinical Pharmacology. [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). LibreTexts. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Safety Protocol: 5-Amino-4,6-dimethyl-2-hydroxypyrimidine

Core Directive: The "Universal Precaution" Approach Handling 5-Amino-4,6-dimethyl-2-hydroxypyrimidine (CAS: 344249-04-3), a specialized pyrimidine intermediate, requires a safety strategy that goes beyond the limited dat...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The "Universal Precaution" Approach

Handling 5-Amino-4,6-dimethyl-2-hydroxypyrimidine (CAS: 344249-04-3), a specialized pyrimidine intermediate, requires a safety strategy that goes beyond the limited data often found in preliminary Safety Data Sheets (SDS). As a substituted aminopyrimidine, this compound presents risks associated with respiratory sensitization and mucous membrane irritation .[1]

The Scientific Reality: While often classified generically as an "Irritant" (Skin/Eye Category 2, STOT SE 3), the functional amine (-NH2) group at the 5-position, combined with the pyrimidine ring, suggests potential biological activity similar to thiamine antagonists or nucleotide antimetabolites.[1] Therefore, absence of toxicity data is not evidence of safety. This guide mandates a Level 2 Biosafety-aligned chemical handling protocol to prevent occupational sensitization.[1]

Hazard Identification & Risk Assessment
Parameter Technical Specification Operational Implication
Chemical Structure 5-Amino-4,6-dimethyl-2(1H)-pyrimidinone (Tautomer)Potential H-bond donor/acceptor; high affinity for biological substrates.[1]
Physical State Crystalline Solid / PowderHigh risk of airborne dust generation during weighing.[1]
Primary Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.)Inhalation of dust is the critical failure point.[1]
Sensitization Risk High (Structural Class: Aminopyrimidines)Long-term exposure may lead to allergic dermatitis or asthma-like symptoms.[1]
Personal Protective Equipment (PPE) Strategy

The selection of PPE is driven by permeation resistance and ergonomic compliance .[1] Standard latex gloves are insufficient due to the organic nature of the solvents (e.g., DMSO, Methanol) likely used to solubilize this compound.[1]

A. Hand Protection: The "Double-Barrier" Protocol [1]
  • Inner Layer: Low-modulus Nitrile (2.5 mil) – Provides tactile sensitivity.[1]

  • Outer Layer: High-Performance Nitrile (minimum 5 mil, e.g., Ansell TouchNTuff®).[1]

  • Rationale: Pyrimidines can dissolve in organic solvents that rapidly permeate thin nitrile.[1] The double layer creates a breakthrough time buffer >480 minutes.[1]

  • Technique: Inspect outer gloves immediately after any splash.[1] Change outer gloves every 2 hours during continuous handling.[1]

B. Respiratory & Eye Protection
  • Primary Engineering Control: All solid handling must occur inside a certified Chemical Fume Hood.[1]

  • PPE Backup: If hood access is compromised or during maintenance:

    • Respirator: N95 (minimum) or P100 particulate respirator.

    • Eyes: Chemical Splash Goggles (Indirect Vent).[1] Safety glasses are inadequate for fine powders that can drift around side shields.

C. Body Protection
  • Lab Coat: 100% Cotton or Nomex (fire-resistant) with snap closures.[1] Synthetic blends should be avoided due to static charge potential which can disperse the powder.[1]

  • Footwear: Closed-toe, non-perforated leather or chemically resistant synthetic shoes.[1]

Operational Protocols: Step-by-Step
Phase 1: Weighing & Transfer (Critical Risk Zone) [1]
  • Static Elimination: Use an anti-static gun or bar inside the balance enclosure.[1] Charged pyrimidine powder is "flighty" and difficult to contain.[1]

  • Tare Setup: Pre-weigh the receiving vessel (flask/vial) with a cap.

  • Transfer: Open the source container only inside the fume hood. Use a disposable antistatic spatula.[1]

  • Containment: Immediately cap the receiving vessel before removing it from the balance. Wipe the exterior with a damp Kimwipe (solvent-soaked) to remove invisible dust traces.[1]

Phase 2: Solubilization & Reaction
  • Solvent Choice: When dissolving in DMSO or DMF, be aware that these solvents act as skin carriers , potentially transporting the chemical through the skin barrier if a splash occurs.[1]

  • Temperature Control: If heating is required, use a silicone oil bath or heating block.[1] Avoid water baths to prevent potential contamination of water lines in case of flask breakage.[1]

Visualization: Decision Logic & Workflows
Figure 1: PPE Selection Decision Tree

This logic gate ensures the correct protection level based on the physical state of the chemical.[1]

PPE_Decision_Tree Start Task Identification State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Hood Is Fume Hood Available? Solid->Hood Solvent Solvent Type? Liquid->Solvent HoodYes Standard PPE: Nitrile (5 mil) + Goggles + Lab Coat Hood->HoodYes Yes HoodNo STOP WORK Require N95/P100 + Goggles Hood->HoodNo No Aqueous Aqueous / Buffer Solvent->Aqueous Organic DMSO / DMF / DCM Solvent->Organic AqPPE Standard PPE: Nitrile (5 mil) + Glasses Aqueous->AqPPE OrgPPE Enhanced PPE: Double Nitrile (Outer 5-8 mil) + Splash Goggles Organic->OrgPPE

Caption: PPE Selection Logic. Blue nodes indicate decision points; Green indicates safe operation; Red indicates high-risk requirements.[1]

Figure 2: Spill Response Protocol

Immediate actions to take in the event of a powder spill.

Spill_Response Spill Powder Spill Detected Evacuate 1. Evacuate Immediate Area (Allow dust to settle - 5 min) Spill->Evacuate PPE_Don 2. Don Enhanced PPE (Double Gloves, N95, Goggles) Evacuate->PPE_Don Cover 3. Cover with Wet Paper Towels (Prevents airborne dispersion) PPE_Don->Cover Scoop 4. Scoop into HazMat Bag Cover->Scoop Clean 5. Wipe Surface with Soap & Water (3x) Scoop->Clean Dispose 6. Label as Hazardous Waste Clean->Dispose

Caption: Powder Spill Response Workflow. Emphasizes preventing aerosolization (Step 3).

Emergency Response & Decontamination
Exposure Route Immediate Action Scientific Rationale
Eye Contact Flush with tepid water for 15 minutes .[1] Hold eyelids open.Alkaline/Amine nature can cause progressive corneal damage; immediate dilution is critical.[1]
Skin Contact Wash with soap and water .[1] Do NOT use alcohol/solvents.[1][2]Solvents (ethanol/acetone) increase skin permeability, driving the chemical deeper into the dermis.[1]
Inhalation Move to fresh air.[1][2][3][4] Observe for delayed wheezing.Fine particulates can lodge in alveoli; delayed inflammatory response is possible.[1]
Disposal & Waste Management
  • Solid Waste: Collect in a dedicated container labeled "Hazardous Waste - Toxic Solid (Aminopyrimidine)."[1] Do not mix with general trash.[1]

  • Liquid Waste: Segregate into "Halogen-Free Organic Solvents" unless dissolved in halogenated solvents (DCM).[1]

  • Container Disposal: Triple rinse empty containers with a suitable solvent (e.g., acetone) before disposal.[1] Treat the rinsate as hazardous waste.[1]

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 24890955 (Related Isomer Hazard Data).[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).[1] Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press (US).[1] Retrieved from [Link]

Sources

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